Product packaging for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone(Cat. No.:)

1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Cat. No.: B262557
M. Wt: 189.2 g/mol
InChI Key: OYFHIRZWLFAYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,4-Triazol-3-ylsulfonyl)acetone is a chemical building block and research compound designed for the synthesis of novel molecules with potential biological activity. It incorporates the 1,2,4-triazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its diverse pharmacological properties . The 1,2,4-triazole nucleus is extensively documented in scientific literature for its broad spectrum of biological activities, including significant antibacterial, antifungal, and anticonvulsant effects . The reactive sulfonyl and ketone functional groups in this molecule make it a versatile intermediate for further chemical modifications, such as the formation of schiff bases or heterocyclic fused systems, which are common strategies to develop new active compounds . Researchers can leverage this chemical to explore structure-activity relationships in the search for new antimicrobial agents or agrochemicals, given that similar triazole derivatives are established in these fields . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3S B262557 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O3S

Molecular Weight

189.2 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one

InChI

InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8)

InChI Key

OYFHIRZWLFAYKB-UHFFFAOYSA-N

SMILES

CC(=O)CS(=O)(=O)C1=NC=NN1

Canonical SMILES

CC(=O)CS(=O)(=O)C1=NC=NN1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, a β-keto sulfone derivative. β-Keto sulfones are valuable intermediates in organic synthesis, utilized in the preparation of diverse carbocyclic and heterocyclic compounds due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene moiety.[1] Their synthesis has been an area of significant research, with numerous methods developed for their preparation.[1][2][3]

This guide outlines a two-step synthetic pathway, commencing with the oxidative chlorination of 1H-1,2,4-triazole-3-thiol to form a reactive sulfonyl chloride intermediate, followed by its reaction with an acetone enolate to yield the target compound. The experimental protocols provided are based on established methodologies for the synthesis of sulfonyl chlorides from thiols and the subsequent formation of β-keto sulfones.[3][4][5][6]

Logical Synthesis Workflow

The proposed synthesis follows a sequential two-step process. The first step involves the preparation of the key intermediate, 1H-1,2,4-triazole-3-sulfonyl chloride, which is highly reactive. The second step is the carbon-sulfur bond formation to construct the final β-keto sulfone.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: C-S Bond Formation A Start: 1H-1,2,4-Triazole-3-thiol B Oxidative Chlorination A->B C Intermediate: 1H-1,2,4-Triazole-3-sulfonyl chloride B->C E Nucleophilic Substitution C->E Use Immediately D Acetone Enolate Generation D->E F Target: this compound E->F

Caption: Overall workflow for the synthesis of the target β-keto sulfone.

Experimental Protocols

The following protocols are adapted from established general procedures for analogous chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride (Intermediate)

This procedure details the oxidative chlorination of a thiol to a sulfonyl chloride.[4][5][6] Due to the potential instability of the sulfonyl chloride product, it is recommended to use it immediately in the subsequent step without prolonged storage.[6]

Methodology:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and is maintained under a nitrogen atmosphere.

  • Suspend 1H-1,2,4-triazole-3-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

  • Cool the stirring suspension to 0-5 °C using an ice-water bath.

  • Add a solution of trichloroisocyanuric acid (TCCA) (1.2 eq) in acetonitrile dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C.[5]

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated cyanuric acid byproduct is removed by rapid filtration under vacuum. The filter cake is washed with a small portion of cold acetonitrile.

  • The combined filtrate, containing the crude 1H-1,2,4-triazole-3-sulfonyl chloride, should be used directly in the next step. It is critical to avoid concentrating the solution, as the product may be unstable.

Part 2: Synthesis of this compound

This protocol describes the formation of a β-keto sulfone via the reaction of the sulfonyl chloride intermediate with an acetone enolate.[3]

Methodology:

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Slowly add acetone (1.05 eq), freshly distilled, to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.

  • Add the cold filtrate containing 1H-1,2,4-triazole-3-sulfonyl chloride (from Part 1) dropwise to the acetone enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Reaction Scheme

The chemical transformation involves two distinct stages: oxidation followed by nucleophilic substitution on the sulfonyl group.

G R1 1H-1,2,4-Triazole-3-thiol I1 1H-1,2,4-Triazole-3-sulfonyl chloride R1->I1 Step 1 Step1 + TCCA (Oxidative Chlorination) P1 This compound I1->P1 Step 2 R2 Acetone R2->P1 Step2 1. LDA, THF, -78°C 2. Add Sulfonyl Chloride

Caption: Reaction scheme for the two-step synthesis of the target compound.

Quantitative Data and Reagent Summary

The following table summarizes the reagents for a hypothetical 10 mmol scale synthesis. Molar equivalents are based on the starting material, 1H-1,2,4-triazole-3-thiol.

Compound / Reagent Role Molar Eq. MW ( g/mol ) Amount (10 mmol scale)
Part 1: Intermediate Synthesis
1H-1,2,4-Triazole-3-thiolStarting Material1.0101.121.01 g
Trichloroisocyanuric Acid (TCCA)Oxidant/Cl Source1.2232.412.79 g
AcetonitrileSolvent-41.05~40 mL
WaterCo-solvent-18.02~10 mL
Part 2: C-S Bond Formation
Anhydrous THFSolvent-72.11~100 mL
DiisopropylamineBase Precursor1.1101.191.11 g (1.54 mL)
n-Butyllithium (2.5 M in hexanes)Base1.164.064.4 mL
AcetoneNucleophile1.0558.080.61 g (0.77 mL)
Saturated aq. NH₄ClQuenching Agent--~20 mL
Ethyl AcetateExtraction Solvent-88.11~150 mL
Anhydrous Na₂SO₄Drying Agent-142.04As needed

References

An In-depth Technical Guide on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a sulfonyl group at the 3-position of the triazole ring, coupled with an acetone functional group, is anticipated to modulate the compound's physicochemical and biological properties, offering potential for novel pharmacological applications. This document outlines the prospective chemical properties, a proposed synthetic route, and potential biological significance of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, drawing parallels from structurally similar compounds.

Predicted Chemical Properties

While specific experimental data for the title compound is unavailable, the following table summarizes the predicted and known properties of the 1,2,4-triazole core and related sulfonyl derivatives. These values serve as an estimation for guiding experimental design.

Property1H-1,2,4-triazole (Core)Predicted/Analogous this compound
Molecular Formula C₂H₃N₃C₅H₇N₃O₃S
Molecular Weight 69.07 g/mol [1]189.19 g/mol
Appearance White to off-white crystalline solidExpected to be a solid
Melting Point 120-121 °C[1]Not available
Boiling Point 260 °C (decomposes)[1]Not available
Solubility Soluble in water and ethanol[1]Expected to have some solubility in polar organic solvents
pKa 2.45 (for the protonated form), 10.26 (for the neutral molecule)[2]Not available

Proposed Synthesis and Experimental Protocols

The synthesis of this compound is proposed to proceed via a multi-step pathway, starting from the readily available 1H-1,2,4-triazole-3-thiol. The key steps involve S-alkylation followed by oxidation to the sulfone and subsequent functionalization.

Proposed Synthetic Pathway

Synthetic Pathway A 1H-1,2,4-triazole-3-thiol B 3-(acetonylthio)-1H-1,2,4-triazole A->B Chloroacetone, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) C This compound B->C Oxidizing Agent (e.g., m-CPBA, Oxone®), Solvent (e.g., DCM, CH3CN)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Analogous Syntheses)

The following protocols are adapted from the synthesis of related 3-substituted-1,2,4-triazoles and sulfonyl derivatives.

Step 1: Synthesis of 3-(alkylthio)-1H-1,2,4-triazole derivatives (General Procedure)

This procedure is based on the S-alkylation of 1H-1,2,4-triazole-3-thiol.

  • Materials: 1H-1,2,4-triazole-3-thiol, appropriate alkyl halide (e.g., chloroacetone), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).

  • Procedure:

    • To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in the chosen solvent, add the base (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of the Thioether to a Sulfone (General Procedure)

This protocol describes the oxidation of the intermediate thioether to the desired sulfone.

  • Materials: 3-(alkylthio)-1H-1,2,4-triazole intermediate, an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®), and a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve the 3-(alkylthio)-1H-1,2,4-triazole (1.0 eq) in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the oxidizing agent (2.2-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography.

Spectral Data of Analogous Compounds

The following table presents typical spectral data for related 3-sulfonyl-1,2,4-triazole compounds, which can aid in the characterization of the title compound.

Spectral DataN³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine[3]
¹H NMR (DMSO-d₆, δ, ppm) 2.21 (s, 3H), 2.37 (s, 3H), 7.03 (d, 2H, J = 8.4 Hz), 7.32 (s, 2H), 7.34 (d, 2H, J = 8.2 Hz), 7.45 (d, 2H, J = 8.3 Hz), 7.83 (d, 2H, J = 8.3 Hz), 9.05 (s, 1H)
¹³C NMR (DMSO-d₆, δ, ppm) 20.22, 21.07, 116.62, 127.34, 128.77, 128.98, 130.01, 133.07, 138.15, 145.63, 157.42, 159.82
MS (EI), m/z 343

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. The introduction of a sulfonyl group can enhance these properties.

  • Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties. The sulfonyl group may increase the compound's ability to interact with microbial targets.

  • Antiviral Activity: Certain 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus.[3]

  • Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs. The biological evaluation of novel sulfonyl derivatives against various cancer cell lines is a promising area of research.

As the specific biological target of this compound is unknown, a specific signaling pathway cannot be depicted. However, a general workflow for its biological evaluation is presented below.

Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Primary Screening for Biological Activity (e.g., Antimicrobial, Antiviral, Anticancer) B->C D Hit Identification C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) E->F G In vivo Efficacy and Toxicity Studies F->G H Lead Optimization G->H

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a solid foundation for its synthesis and investigation. By leveraging established methodologies for the preparation of analogous 3-sulfonyl-1,2,4-triazoles, researchers can access this molecule for further study. The diverse biological activities associated with the 1,2,4-triazole scaffold suggest that the title compound could be a valuable candidate for drug discovery programs. Future research should focus on the successful synthesis, full spectral characterization, and comprehensive biological evaluation of this compound to unlock its therapeutic potential.

References

An In-depth Technical Guide on 3-Sulfonyl-1H-1,2,4-triazoles: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its corresponding CAS number did not yield any results in publicly available scientific literature or chemical databases. This suggests that the compound may be novel, not yet synthesized, or not widely documented. This guide will therefore focus on the broader, well-documented class of 3-sulfonyl-1H-1,2,4-triazoles , providing a comprehensive overview of their synthesis, characterization, and therapeutic potential, which can serve as a foundational resource for the research and development of related molecules.

Introduction to 1,2,4-Triazoles and their Sulfonyl Derivatives

The 1,2,4-triazole ring is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The incorporation of a sulfonyl group (-SO2-) at the 3-position of the triazole ring can significantly modulate the molecule's physicochemical properties and biological activity. These sulfonyl derivatives have attracted considerable interest in drug discovery, with studies highlighting their potential as potent and selective therapeutic agents.[1][7][8]

Synthesis of 3-Sulfonyl-1H-1,2,4-triazoles

The synthesis of 3-sulfonyl-1H-1,2,4-triazoles can be approached through several synthetic routes. A common strategy involves the sulfonylation of a pre-formed 1,2,4-triazole ring system.

A prevalent method for synthesizing N-sulfonylated 1,2,4-triazoles involves the reaction of a substituted 1,2,4-triazole with a sulfonyl chloride in the presence of a base.

Synthesis_Workflow Triazole Substituted 1H-1,2,4-triazole Reaction Reaction Mixture Triazole->Reaction SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Pyridine, DCM) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Stir at RT Product 3-Sulfonyl-1H-1,2,4-triazole Purification->Product

Caption: General workflow for the synthesis of 3-sulfonyl-1H-1,2,4-triazoles.

The following protocol is adapted from the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which have been investigated as inhibitors of the Yellow Fever Virus.[7][8]

Materials:

  • Substituted 3,5-diamino-1H-1,2,4-triazole

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, naphthalenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Deionized water

Procedure:

  • To a suspension of the substituted 3,5-diamino-1H-1,2,4-triazole (1.0 equivalent) in pyridine (5 mL), add the corresponding sulfonyl chloride (1.0–1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the mixture with water.

  • Store the mixture in a refrigerator at 4°C for 6–24 hours to facilitate precipitation.

  • Filter the resulting precipitate and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final 1-sulfonyl-3-amino-1H-1,2,4-triazole.[7]

Physicochemical and Spectroscopic Characterization

The synthesized compounds are typically characterized by various analytical techniques to confirm their structure and purity.

Table 1: Characterization Data for Representative 1-Sulfonyl-3-amino-1H-1,2,4-triazoles [7]

Compound IDMolecular FormulaYield (%)Melting Point (°C)Analytical Data
RCB16036 C₁₆H₁₇N₅O₂S23202–204¹H NMR (DMSO-d₆): δ 2.21 (s, 3H), 2.37 (s, 3H), 7.03 (d, 2H), 7.32 (s, 2H), 7.34 (d, 2H), 7.45 (d, 2H), 7.83 (d, 2H), 9.05 (s, 1H). ¹³C NMR (DMSO-d₆): δ 20.22, 21.07, 116.62, 127.34, 128.77, 128.98, 130.01, 133.07, 138.15, 145.63, 157.42, 159.82. MS (EI): m/z 343.
RCB16086 C₁₉H₁₇N₅O₃S26201–202¹H NMR (DMSO-d₆): δ 3.69 (s, 3H), 6.80 (d, 2H), 7.29 (d, 2H), 7.40 (s, 2H), 7.61–7.85 (m, 3H), 8.11 (d, 1H), 8.38 (d, 1H), 8.43 (d, 1H), 8.88 (s, 1H), 8.96 (d, 1H). ¹³C NMR (DMSO-d₆): δ 56.77, 113.80, 117.82, 121.75, 122.16, 124.61, 124.83, 127.77, 128.97, 129.29, 132.00, 133.68, 133.92, 136.23, 136.49, 156.33, 159.15.
RCB17166 C₂₀H₁₆ClN₅O₃S21210–212¹H NMR (DMSO-d₆): δ 7.10–7.21 (m, 4H), 7.23–7.29 (m, 3H), 7.30 (s, 2H), 7.40 (d, 2H), 7.44–7.51 (m, 4H), 7.95 (d, 2H), 9.39 (s, 1H). ¹³C NMR (DMSO-d₆): δ 117.38, 118.08, 120.54, 123.64, 125.42, 128.45, 129.35, 130.19, 130.44, 139.59, 154.02, 157.22, 159.42, 162.51. MS (EI): m/z 441.

Biological Activities and Therapeutic Potential

Derivatives of 3-sulfonyl-1H-1,2,4-triazole have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

A notable application of this class of compounds is in the development of antiviral agents. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines have been identified as inhibitors of the Yellow Fever Virus (YFV) replication.[7][8] These compounds have shown selectivity for YFV over other related viruses.

The 1,2,4-triazole scaffold is a well-established pharmacophore in anticancer drug design.[5] Sulfonyl derivatives have been investigated for their antiproliferative activities against various cancer cell lines. For example, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown significant antiproliferative effects against HepG2, HCT116, PC-3, and HeLa cancer cell lines.[9] Mechanistic studies on a representative compound from this series indicated that it induced apoptosis and arrested the cell cycle in the G2/M phase in HeLa cells.[9]

Anticancer_Mechanism Compound 3-Sulfonyl-1,2,4-triazole Derivative CancerCell Cancer Cell Compound->CancerCell G2M G2/M Phase Arrest Compound->G2M Induces Apoptosis Induction of Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Progression CancerCell->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibition Inhibition G2M->Inhibition Apoptosis->Inhibition Inhibition->Proliferation

Caption: Proposed anticancer mechanism of action for certain 3-sulfonyl-1,2,4-triazole derivatives.

Table 2: In Vitro Antiproliferative Activity of a Lead Compound (8d) from a 3-Alkylsulfanyl-4-amino-1,2,4-triazole Series [9]

Cell LineIC₅₀ (µM)
HCT116 (Colon Cancer)0.37
HeLa (Cervical Cancer)2.94
PC-3 (Prostate Cancer)31.31
HEK-293 (Normal Kidney)> 100

IC₅₀: The half maximal inhibitory concentration.

Future Directions and Conclusion

The 3-sulfonyl-1H-1,2,4-triazole scaffold represents a promising area for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for screening against various biological targets. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to elucidate the specific molecular targets of these compounds. While information on the specific molecule this compound is not currently available, the foundational knowledge presented in this guide on the broader class of 3-sulfonyl-1H-1,2,4-triazoles provides a solid starting point for researchers and drug developers interested in exploring this chemical space.

References

Unraveling the Enigmatic Core: A Technical Guide to the Putative Mechanism of Action of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the putative mechanism of action for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the date of this publication, specific experimental data for this compound is not publicly available. The proposed mechanisms are therefore extrapolated from extensive research on structurally related 1,2,4-triazole and sulfonyl-containing compounds. This document is intended to serve as a foundational resource to guide future research and hypothesis testing.

Introduction

This compound is a novel chemical entity featuring a heterocyclic 1,2,4-triazole ring linked to an acetone moiety via a sulfonyl group. The unique structural combination of a triazole and a sulfonyl group suggests a high potential for diverse biological activities. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with antifungal, antibacterial, antiviral, and enzyme inhibitory properties.[1][2][3] Similarly, the sulfonamide and related sulfonyl-containing functional groups are hallmarks of many antibacterial and carbonic anhydrase inhibiting drugs.[4][5] This guide synthesizes the known mechanisms of these individual pharmacophores to propose a comprehensive, albeit putative, mechanism of action for the title compound.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on its constituent moieties, this compound is hypothesized to exert its biological effects through a multi-target or synergistic mechanism, primarily centered around enzyme inhibition.

The 1,2,4-Triazole Moiety: A Potent Enzyme Inhibitor

The 1,2,4-triazole ring is a key player in the proposed mechanism, likely targeting critical enzymes in pathogenic microorganisms or aberrant host pathways.

  • Antifungal Activity via CYP51 Inhibition: A prominent and well-documented mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.

  • Antibacterial Activity through Topoisomerase Inhibition: Certain 1,2,4-triazole derivatives have demonstrated antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these topoisomerases leads to the cessation of bacterial cell division and eventual cell death.

  • Inhibition of Other Key Enzymes: The versatility of the 1,2,4-triazole scaffold allows it to interact with a range of other enzymes. Studies on various derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[9][10][11]

The Sulfonyl Group: A Classic Pharmacophore

The sulfonyl functional group is a cornerstone of sulfonamide antibiotics and also contributes to the biological profile of other therapeutic agents.

  • Antibacterial Activity via Dihydropteroate Synthetase Inhibition: The primary mechanism of action for sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate synthetase (DHPS).[12] This enzyme catalyzes a critical step in the bacterial folic acid synthesis pathway. As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway starves them of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. The sulfonyl group in this compound could potentially mimic the p-aminobenzoic acid (PABA) substrate of DHPS.

  • Carbonic Anhydrase Inhibition: Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[5]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of various 1,2,4-triazole derivatives against different enzymes to provide a comparative context for potential potency.

Compound ClassTarget EnzymeIC50 / MICReference
Azinane triazole derivativesAcetylcholinesterase (AChE)0.73 ± 0.54 µM[9]
Azinane triazole derivativesα-glucosidase36.74 ± 1.24 µM[9]
Azinane triazole derivativesButyrylcholinesterase (BChE)0.038 ± 0.50 µM[9]
Fused 1,2,4-triazole derivativesE. coli3.125 µg/mL (MIC)[6]
Fused 1,2,4-triazole derivativesP. aeruginosa3.125 µg/mL (MIC)[6]
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteria0.25 to 32 µg/mL (MIC)[2]
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa5 µg/mL (MIC)[2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Enzyme Inhibition Assays

4.1.1. Fungal Cytochrome P450 (CYP51) Inhibition Assay

  • Objective: To determine the inhibitory potential of the test compound against fungal CYP51.

  • Principle: This assay measures the inhibition of the enzymatic conversion of a substrate by CYP51.

  • Procedure:

    • Recombinant fungal CYP51 is expressed and purified.

    • The enzyme is incubated with varying concentrations of the test compound in a suitable buffer system.

    • The reaction is initiated by the addition of the substrate (e.g., lanosterol) and a source of reducing equivalents (NADPH-cytochrome P450 reductase).

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is terminated, and the product formation is quantified using a suitable analytical method, such as HPLC or LC-MS.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

4.1.2. Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay

  • Objective: To assess the inhibitory effect of the test compound on bacterial DNA supercoiling (gyrase) or decatenation (topoisomerase IV).

  • Principle: This is a gel-based assay that visualizes the change in DNA topology mediated by the target enzymes.

  • Procedure:

    • Purified DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (e.g., relaxed plasmid DNA for gyrase, catenated DNA for topoisomerase IV) in the presence of ATP and varying concentrations of the test compound.

    • The reaction mixtures are incubated at the optimal temperature for the enzyme.

    • The reactions are stopped, and the DNA products are separated by agarose gel electrophoresis.

    • The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition is observed as a decrease in the formation of the supercoiled or decatenated DNA product. The IC50 value is determined by quantifying the band intensities.

Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (no drug) and negative (no inoculum) growth controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Putative Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.

CYP51_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition cluster_outcome Outcome Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Lanosterol_to_Ergosterol_point Lanosterol->Lanosterol_to_Ergosterol_point Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disrupted_Membrane Disrupted Membrane Integrity Inhibitor This compound (Triazole Moiety) Inhibitor->Lanosterol_to_Ergosterol_point Lanosterol_to_Ergosterol_point->Ergosterol Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Caption: Putative inhibition of fungal ergosterol biosynthesis by the triazole moiety of this compound through the targeting of CYP51.

DHPS_Inhibition cluster_bacterial_cell Bacterial Cell cluster_inhibition cluster_outcome Outcome PABA p-Aminobenzoic Acid (PABA) Dihydropteroic_Acid Dihydropteroic Acid PABA->Dihydropteroic_Acid PABA_to_DHPS_point PABA->PABA_to_DHPS_point Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->Dihydropteroic_Acid Dihydropteroate Synthetase (DHPS) Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Inhibited_Growth Inhibition of Growth and Replication Inhibitor This compound (Sulfonyl Moiety) Inhibitor->PABA_to_DHPS_point PABA_to_DHPS_point->Dihydropteroic_Acid Bacteriostasis Bacteriostasis Inhibited_Growth->Bacteriostasis

Caption: Proposed competitive inhibition of bacterial dihydropteroate synthetase (DHPS) by the sulfonyl moiety of this compound.

Experimental_Workflow start Start: Enzyme Inhibition Assay prepare_reagents Prepare Enzyme, Substrate, and Buffer Solutions start->prepare_reagents prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound incubation Incubate Enzyme with Test Compound prepare_reagents->incubation prepare_compound->incubation initiate_reaction Initiate Reaction with Substrate incubation->initiate_reaction stop_reaction Stop Reaction after Defined Time initiate_reaction->stop_reaction analysis Analyze Product Formation (e.g., HPLC, Spectrophotometry) stop_reaction->analysis data_analysis Calculate % Inhibition and Determine IC50 Value analysis->data_analysis end End: Report IC50 data_analysis->end

Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of a test compound.

Conclusion and Future Directions

The structural features of this compound strongly suggest a promising profile as a multi-target bioactive agent, with putative mechanisms of action centered on the inhibition of key enzymes in pathogenic microorganisms. The 1,2,4-triazole moiety is a likely candidate for inhibiting fungal CYP51 and bacterial topoisomerases, while the sulfonyl group may target the bacterial folate synthesis pathway.

To validate these hypotheses, a systematic and rigorous experimental investigation is imperative. This should include:

  • In vitro enzyme inhibition assays against a panel of purified enzymes, including fungal CYP51, bacterial DNA gyrase and topoisomerase IV, and dihydropteroate synthetase.

  • Broad-spectrum antimicrobial susceptibility testing against a range of clinically relevant fungal and bacterial pathogens.

  • Cytotoxicity assays to assess the selectivity of the compound for microbial targets over mammalian cells.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The insights gained from such studies will be crucial in elucidating the definitive mechanism of action of this compound and will pave the way for its potential development as a novel therapeutic agent.

References

Biological Activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is based on the activities of analogous 1,2,4-triazole-sulfonyl and -thioether derivatives and is intended to guide future research and drug discovery efforts.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs with a wide range of therapeutic applications.[1] Derivatives of 1,2,4-triazole are known to exhibit diverse biological activities, including antifungal, antibacterial, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The incorporation of a sulfonyl group at the 3-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide summarizes the available data on the biological activities of 1,2,4-triazole-sulfonyl analogs, providing a foundation for predicting the potential therapeutic applications of this compound.

Synthesis of 1,2,4-Triazole-3-sulfonyl Derivatives

The synthesis of 1,2,4-triazole-3-sulfonyl derivatives typically involves a multi-step process. A common synthetic route starts with the appropriate carboxylic acid, which is converted to its corresponding ester. This is followed by hydrazinolysis to form a hydrazide, which then reacts with a thiocyanate to yield a carbothioamide. Alkaline cyclization of the carbothioamide leads to the formation of the 1,2,4-triazole-3-thione. Subsequent oxidation of the thiol group to a sulfonyl group is a key step in obtaining the final sulfonyl derivatives.[3]

Biological Activities of 1,2,4-Triazole-Sulfonyl Analogs

The biological activities of 1,2,4-triazole derivatives are diverse. The introduction of a sulfonyl or thioether linkage at the 3-position has been shown to modulate these activities, often leading to potent antimicrobial and enzyme-inhibitory effects.

Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their antifungal properties.[4] The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.

Table 1: Antifungal Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives

Compound ClassFungal StrainActivity (MIC in µg/mL)Reference
1,2,4-Triazole-linked thiazolidin-4-onesCandida albicans200-250
5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida albicans0.39
1,2,4-Triazole-benzimidazole hybridsCandida albicans<0.063 - 32
5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thionesVarious micromycetesSignificant activity compared to bifonazole[5]
Antibacterial Activity

Several 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action can vary depending on the overall structure of the molecule.

Table 2: Antibacterial Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
1-Substituted 1,2,4-triazolesB. subtilis, P. aeruginosaHigher than ampicillin[6]
5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thionesVarious bacteriaSimilar to streptomycin[5]
Clinafloxacin-1,2,4-triazole hybridsMRSA0.25[2]
Ofloxacin-1,2,4-triazole hybridsS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[2]
Enzyme Inhibitory Activity

The 1,2,4-triazole scaffold is also a key feature in various enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound ClassEnzymeActivity (IC50 in µM)Reference
1,2,4-Triazole-tethered β-hydroxy sulfidesBacterial tyrosinase4.52 - 51.40[7]
1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivativesAcetylcholinesterase (AChE)0.73 ± 0.54[8]
1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivativesα-Glucosidase36.74 ± 1.24[8]
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivativesMetallo-β-lactamase (NDM-1)Ki = 25.8[9]

Mechanism of Action

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many 1,2,4-triazole derivatives involves the disruption of the ergosterol biosynthesis pathway. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Triazole_Sulfonyl_Compound Triazole_Sulfonyl_Compound Triazole_Sulfonyl_Compound->Lanosterol Inhibits CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole sulfonyl analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline standardized methods for key assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Antifungal_Workflow Start Start Prepare_Fungal_Inoculum Prepare Fungal Inoculum (e.g., Candida spp.) Start->Prepare_Fungal_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate wells with Fungal Suspension Prepare_Fungal_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC (lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End Antibacterial_Workflow Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate wells with Bacterial Suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC (lowest concentration with no visible turbidity) Incubate_Plate->Read_Results End End Read_Results->End Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor solutions in buffer Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with various concentrations of Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding Substrate Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., spectrophotometrically) Initiate_Reaction->Monitor_Reaction Calculate_IC50 Calculate IC50 value from dose-response curve Monitor_Reaction->Calculate_IC50 End End Calculate_IC50->End

References

A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms. This privileged structure is a cornerstone in modern medicinal chemistry due to its metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2][3] Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5] This has led to the development of numerous clinically significant drugs such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[5][6][7] This technical guide provides a detailed review of the synthesis, biological activities, and therapeutic potential of 1,2,4-triazole derivatives, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

Core Synthetic Methodologies

The synthesis of the 1,2,4-triazole core and its subsequent derivatization can be achieved through several established chemical pathways. A prevalent method involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide. This versatile approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A common and foundational synthesis for many 1,2,4-triazole derivatives, particularly Schiff bases, involves a multi-step process starting from a substituted benzoic acid.

  • Step 1: Esterification: A substituted benzoyl chloride is reacted with methanol in the presence of concentrated sulfuric acid to yield the corresponding methyl benzoate.

  • Step 2: Hydrazide Formation: The methyl benzoate is then treated with hydrazine hydrate to form the benzohydrazide.[8][9]

  • Step 3: Dithiocarbazinate Salt Formation: The resulting benzohydrazide is reacted with carbon disulfide in an ethanolic potassium hydroxide solution. This reaction produces a potassium dithiocarbazinate salt.[8][9]

  • Step 4: Cyclization to Triazole: The potassium salt undergoes cyclization upon refluxing with an excess of hydrazine hydrate, yielding the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[8][10] The product is typically precipitated by acidifying the cooled reaction mixture with hydrochloric acid and can be purified by recrystallization.[11]

General Experimental Protocol: Synthesis of 1,2,4-Triazole Schiff Bases

Schiff bases are synthesized by the condensation of the primary amino group of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a substituted aromatic aldehyde.

  • Reaction Setup: Equimolar amounts of the 4-amino-1,2,4-triazole-3-thiol derivative and a selected substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.[10][12]

  • Catalysis: A few drops of a catalyst, typically glacial acetic acid, are added to the mixture.[12]

  • Reaction Condition: The reaction mixture is refluxed for several hours (typically 5-12 hours).[12] In some modern approaches, microwave irradiation (e.g., 210-240 W for 5-10 minutes) is used to accelerate the reaction, improve yields, and promote green chemistry principles.[9]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is filtered, dried, and purified by recrystallization from a solvent like ethanol.[10] The structure is then confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

G sub_acid Substituted Benzohydrazide cs2_koh 1. CS₂ / KOH, EtOH 2. Hydrazine Hydrate (Reflux) triazole_core 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol sub_acid->triazole_core Cyclization schiff_base Final Product: 1,2,4-Triazole Schiff Base triazole_core->schiff_base Condensation aldehyde Substituted Benzaldehyde aldehyde->schiff_base reflux Ethanol, Acetic Acid (Reflux or Microwave) G acetyl Acetyl-CoA squalene Squalene acetyl->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Demethylation membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane triazole 1,2,4-Triazole Drug (e.g., Fluconazole) triazole->cyp51 Inhibition G synthesis Synthesis of 1,2,4-Triazole Library purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Screening (e.g., MTT Assay) purification->screening ic50 Determine IC₅₀ Values screening->ic50 cell_lines Panel of Cancer Cell Lines (MCF-7, A549, HT-29, etc.) cell_lines->screening hit_id Hit Identification (Potent Compounds) ic50->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis New Analogs

References

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Sulfonyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl-triazole core is a prominent heterocyclic scaffold that has garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and agrochemistry. The unique structural features of this moiety, combining the electron-withdrawing nature of the sulfonyl group with the versatile and stable triazole ring, have led to the development of a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of sulfonyl-triazole compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The history of triazoles dates back to the late 1800s with the discovery of the triazole ring system by von Pechmann.[1] However, the journey of sulfonyl-triazoles as potent bioactive molecules began much later. A significant milestone in this journey was the discovery of sulfonylurea herbicides by DuPont in 1975, which were first commercialized in 1982.[2] These compounds revolutionized agriculture with their high potency and novel mode of action. Concurrently, the exploration of triazoles in medicine, which began with the discovery of the antifungal properties of azole derivatives in 1944, paved the way for the investigation of sulfonyl-triazole compounds as potential therapeutic agents.[3] Today, sulfonyl-triazole derivatives are recognized for their wide-ranging pharmacological effects, including anticancer, antifungal, antibacterial, and antiviral activities.[3]

This guide will delve into the key synthetic methodologies for constructing the sulfonyl-triazole scaffold, present quantitative data on their biological activities, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, it will visualize the intricate signaling pathways through which these compounds exert their effects, offering a comprehensive resource for the scientific community.

Historical Development

The emergence of sulfonyl-triazole compounds as a significant class of bioactive molecules is marked by key discoveries in both the agricultural and pharmaceutical sectors.

Agrochemical Applications: The Sulfonylurea Revolution

The 1970s witnessed a groundbreaking discovery at DuPont with the invention of sulfonylurea herbicides by George Levitt in June 1975.[2] These compounds, first introduced to the market in 1982 for use in wheat and barley crops, represented a paradigm shift in weed control.[2] Their unprecedented high potency allowed for application rates of a few grams per hectare, a stark contrast to the kilograms per hectare required for older herbicides.[2] This, combined with their environmental compatibility, propelled sulfonylureas to the forefront of the agrochemical industry.[2] The primary mechanism of action of these herbicides is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[2]

Medicinal Chemistry: A Scaffold of Diverse Activities

The journey of triazoles in medicine began with the discovery of the antifungal activity of azole derivatives in 1944.[3] This led to the development of numerous triazole-based antifungal drugs. The incorporation of the sulfonyl group into the triazole ring system expanded the therapeutic potential of this scaffold. In recent years, extensive research has demonstrated the efficacy of sulfonyl-triazole derivatives against a multitude of diseases. They have emerged as promising candidates for anticancer therapy, with studies revealing their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6] Furthermore, their broad-spectrum antifungal and antibacterial activities continue to be an active area of investigation, addressing the growing concern of antimicrobial resistance.[7]

Synthetic Methodologies

The construction of the sulfonyl-triazole scaffold can be achieved through various synthetic routes. The most prominent and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] This reaction involves the [3+2] cycloaddition of a sulfonyl azide with a terminal alkyne, catalyzed by a copper(I) species.[8] The use of a copper catalyst ensures the exclusive formation of the 1,4-isomer.[9][10]

A general workflow for the synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC is depicted below:

CuAAC_Workflow reagents Sulfonyl Azide + Terminal Alkyne reaction Reaction Mixture reagents->reaction catalyst Copper(I) Catalyst (e.g., CuTC) catalyst->reaction solvent Solvent (e.g., Toluene or Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 1-Sulfonyl-1,2,3-triazole purification->product

A general workflow for the synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC.

Quantitative Data on Biological Activity

The biological evaluation of sulfonyl-triazole compounds has revealed their potent activity against various cancer cell lines and fungal pathogens. The following tables summarize some of the reported quantitative data.

Anticancer Activity of Sulfonyl-Triazole Derivatives
Compound IDCancer Cell LineAssayIC50 (µM)Reference
IVa-c (analogs) A549 (Lung)MTT6 - 10[11]
HepG2 (Liver)MTT6 - 10[11]
HeLa (Cervical)MTT6 - 10[11]
DU145 (Prostate)MTT6 - 10[11]
V (analog) PC3 (Prostate)MTT9.5 - 11.9[11]
HeLa (Cervical)MTT9.5 - 11.9[11]
MDA-MB-231 (Breast)MTT9.5 - 11.9[11]
HepG2 (Liver)MTT9.5 - 11.9[11]
17, 22, 25 (analogs) MCF-7 (Breast)MTT0.31[12][13]
Caco-2 (Colon)MTT4.98[12][13]
10a MCF-7 (Breast)MTT6.43[14]
HeLa (Cervical)MTT5.6[14]
A549 (Lung)MTT21.1[14]
12j SiHa (Cervical)MTTPotent[15]
A549 (Lung)MTTPotent[15]
MCF-7 (Breast)MTTPotent[15]
Colo-205 (Colon)MTTPotent[15]
Antifungal Activity of Sulfonyl-Triazole Derivatives
Compound IDFungal StrainAssayMIC (µg/mL)Reference
1d Candida albicans 14053Broth Microdilution0.25[9]
1i Candida albicans 14053Broth Microdilution0.25[9]
13e (R=2-Cl) Candida albicansBroth Microdilution0.0039[16]
13f (R=3-Cl) Candida albicansBroth Microdilution0.0039[16]
5k Candida albicansBroth Microdilution0.125[17]
Cryptococcus neoformansBroth Microdilution0.125[17]
Aspergillus fumigatusBroth Microdilution8.0[17]
6c Candida albicansBroth Microdilution0.0625[17]
Cryptococcus neoformansBroth Microdilution0.0625[17]
Aspergillus fumigatusBroth Microdilution4.0[17]

Experimental Protocols

Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

This protocol provides a general procedure for the synthesis of 1-sulfonyl-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst.[8]

Materials:

  • Sulfonyl azide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.0 - 1.3 mmol, 1.0 - 1.3 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

  • Solvent (Toluene or Water, 5 mL)

  • Ethyl acetate

  • Saturated aqueous solution of NH4Cl

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the sulfonyl azide (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the terminal alkyne (1.0 - 1.3 mmol).

  • Add the copper(I) thiophene-2-carboxylate (CuTC) catalyst (0.05 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-sulfonyl-1,2,3-triazole.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[2][12][18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Sulfonyl-triazole compound (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antifungal Susceptibility

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22]

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Sulfonyl-triazole compound (test compound)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate (100 µL/well).

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 103 colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Signaling Pathways and Mechanisms of Action

Sulfonyl-triazole compounds exert their biological effects through various mechanisms, often by targeting specific enzymes or interfering with critical cellular signaling pathways.

Herbicidal Activity: Inhibition of Acetolactate Synthase

The herbicidal action of sulfonylureas is a well-established process involving the inhibition of the enzyme acetolactate synthase (ALS).[2] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. By blocking this enzyme, sulfonylurea herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth & Development Protein->Growth Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition

Mechanism of action of sulfonylurea herbicides via ALS inhibition.
Antifungal Activity: Inhibition of CYP51

The antifungal activity of many triazole-containing compounds, including presumably some sulfonyl-triazole derivatives, is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3]

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane FungalCell Fungal Cell Viability Membrane->FungalCell Triazole Triazole Antifungal Triazole->Inhibition

Mechanism of action of triazole antifungals via CYP51 inhibition.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of sulfonyl-triazole compounds are often mediated by the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4][5][6] This can occur through various signaling pathways, frequently involving the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[16][23][24][25] Some sulfonyl-triazole derivatives have also been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4][26][27][28]

Anticancer_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response SulfonylTriazole Sulfonyl-Triazole Compound ROS Reactive Oxygen Species (ROS) SulfonylTriazole->ROS p53 p53 Activation SulfonylTriazole->p53 Caspases Caspase Activation SulfonylTriazole->Caspases ROS->p53 ROS->Caspases p21_p27 p21 & p27 Upregulation p53->p21_p27 CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21_p27->CDK_Cyclin p21_p27->CDK_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest (G1/S Phase) CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle CDK_Cyclin->CellCycle Promotes Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway for the anticancer activity of sulfonyl-triazoles.

Conclusion

Sulfonyl-triazole compounds represent a remarkably versatile and potent class of molecules with significant applications in both agriculture and medicine. Their history is one of continuous innovation, from the development of highly effective herbicides to the discovery of promising anticancer and antimicrobial agents. The synthetic accessibility of the sulfonyl-triazole scaffold, particularly through the robust CuAAC reaction, has facilitated the generation of large libraries of derivatives for biological screening. The quantitative data presented in this guide highlight the impressive potency of these compounds. As our understanding of the intricate signaling pathways they modulate deepens, so too does the potential for the rational design of next-generation sulfonyl-triazole-based drugs and agrochemicals with enhanced efficacy and selectivity. This technical guide serves as a comprehensive resource to aid researchers and scientists in navigating the rich history and exciting future of sulfonyl-triazole chemistry and biology.

References

Navigating the Physicochemical Landscape of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of available scientific literature yielded no specific data on the solubility and stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This guide, therefore, provides a general framework based on the known properties of related 1,2,4-triazole derivatives and outlines standard methodologies for the physicochemical characterization of novel compounds. This information is intended to guide researchers in designing appropriate experimental protocols for the compound of interest.

Introduction to 1,2,4-Triazole Derivatives in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its favorable pharmacological properties, including metabolic stability and its ability to engage in hydrogen bonding interactions with biological targets.[1] Understanding the solubility and stability of any new 1,2,4-triazole derivative, such as this compound, is a critical step in the early stages of drug development. These parameters profoundly influence a compound's formulation, bioavailability, and overall therapeutic potential.

General Solubility and Stability Profile of 1,2,4-Triazole Derivatives

Solubility: The 1,2,4-triazole ring is inherently polar, which generally contributes to a degree of aqueous solubility.[1] However, the overall solubility of a derivative is heavily influenced by the nature of its substituents. For this compound, the presence of the sulfonylacetone group will significantly impact its solubility profile. It is anticipated that this compound would exhibit solubility in a range of organic solvents. Common solvents used for the synthesis and analysis of 1,2,4-triazole derivatives include ethanol, acetone, acetonitrile, and acetic acid.[2] The solubility in aqueous media would need to be experimentally determined and is expected to be pH-dependent.

Stability: The 1,2,4-triazole ring itself is generally considered a stable aromatic system.[1] However, the overall stability of a molecule is dictated by its weakest points. For this compound, the sulfonyl and acetone functionalities introduce potential sites for degradation.

  • Hydrolytic Stability: The stability of the compound across a range of pH values is a critical parameter. The sulfonyl group and the acetyl group could be susceptible to hydrolysis under acidic or basic conditions. Studies on other triazole-containing fungicides have shown that hydrolysis can be pH-dependent.[3]

  • Photostability: Exposure to light can induce degradation of organic molecules. The photostability of related triazole fungicides has been investigated, with some showing susceptibility to photolysis.[3]

  • Thermal Stability: Assessing the compound's stability at various temperatures is essential for determining appropriate storage and handling conditions.

Proposed Experimental Protocols for Characterization

The following are generalized, standard protocols that researchers can adapt to determine the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in units of mg/mL or µg/mL.

Stability Assessment

Stability studies are typically conducted under accelerated or stressed conditions to predict the long-term stability of a compound.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose the solution to a light source that meets ICH Q1B guidelines.

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 80 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

  • Data Analysis: Calculate the percentage of degradation over time for each stress condition.

Data Presentation

All quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Exemplar Solubility Data Table

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25TBD
pH 4.0 Buffer25TBD
pH 7.4 Buffer25TBD
pH 9.0 Buffer25TBD
Ethanol25TBD
Acetone25TBD

TBD: To Be Determined

Table 2: Exemplar Stability Data Table (Forced Degradation)

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 N HCl, 60 °C24TBDTBD
0.1 N NaOH, 60 °C24TBDTBD
3% H₂O₂, RT24TBDTBD
Photolysis24TBDTBD
80 °C24TBDTBD

TBD: To Be Determined, RT: Room Temperature

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel 1,2,4-triazole derivative.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purity cluster_solubility Solubility Assessment cluster_stability Stability Assessment Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification ShakeFlask Shake-Flask Method Purification->ShakeFlask ForcedDeg Forced Degradation Studies Purification->ForcedDeg Solvents Aqueous & Organic Solvents ShakeFlask->Solvents HPLC_Sol HPLC Quantification ShakeFlask->HPLC_Sol SolubilityData Solubility Profile HPLC_Sol->SolubilityData Formulation Informing Formulation & Preclinical Development SolubilityData->Formulation StressCond Hydrolytic (pH), Oxidative, Photolytic, Thermal ForcedDeg->StressCond HPLC_Stab Stability-Indicating HPLC-MS ForcedDeg->HPLC_Stab StabilityData Degradation Profile & Pathway Identification HPLC_Stab->StabilityData StabilityData->Formulation

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific data for this compound is not currently available, this guide provides a comprehensive framework for its physicochemical characterization. By following established protocols for determining solubility and stability, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The general properties of 1,2,4-triazole derivatives suggest that this compound holds promise, and a thorough understanding of its physicochemical properties will be paramount to unlocking its full therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel organic compound that incorporates a 1,2,4-triazole ring, a sulfonyl group, and a ketone functionality. The convergence of these pharmacologically relevant moieties suggests potential applications in medicinal chemistry and drug development. This guide provides a proposed synthetic route and a detailed prediction of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended to aid researchers in its synthesis and characterization.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 1H-1,2,4-triazole-3-thiol.

Step 1: Oxidation of 1H-1,2,4-triazole-3-thiol to 1H-1,2,4-triazole-3-sulfonyl chloride.

The thiol can be oxidized to the corresponding sulfonyl chloride. A common method for this transformation is oxidative chlorination using chlorine in an acidic aqueous medium.

Step 2: Reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with acetone.

The resulting sulfonyl chloride can then be reacted with the enolate of acetone. The enolate can be generated in situ using a suitable base, leading to the formation of the target compound, this compound.

Experimental Workflow for the Proposed Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: C-S Bond Formation A 1H-1,2,4-triazole-3-thiol C 1H-1,2,4-triazole-3-sulfonyl chloride A->C Oxidative Chlorination B Chlorine (Cl2) in aq. HCl G This compound C->G D Acetone F Acetone Enolate D->F E Base (e.g., NaH) F->G Nucleophilic Attack

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.5 - 12.0Broad Singlet1HN-H of triazole
~ 8.5 - 8.8Singlet1HC-H of triazole
~ 4.5 - 4.8Singlet2H-SO₂-CH₂-C(O)-
~ 2.3 - 2.5Singlet3H-C(O)-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 198 - 202C=O (Ketone)
~ 155 - 160C-S of triazole
~ 145 - 150C-H of triazole
~ 65 - 70-SO₂-CH₂-C(O)-
~ 28 - 32-C(O)-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3300Medium, BroadN-H stretch
~ 1710 - 1730StrongC=O stretch (Ketone)
~ 1330 - 1360StrongAsymmetric SO₂ stretch
~ 1140 - 1160StrongSymmetric SO₂ stretch
~ 1500 - 1550MediumC=N stretch (Triazole ring)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
~ 205[M]⁺ (Molecular Ion)
~ 162[M - CH₃CO]⁺
~ 148[M - CH₂C(O)CH₃]⁺
~ 84[C₃H₃N₃S]⁺
~ 57[CH₂C(O)CH₃]⁺
~ 43[CH₃CO]⁺

Logical Relationship of Spectroscopic Analyses

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR Functional Groups (C=O, SO₂, N-H) Compound->IR MS Molecular Weight & Fragmentation Compound->MS

Caption: Spectroscopic characterization workflow for the target compound.

Detailed Methodologies (Hypothetical Protocols)

4.1 Synthesis of this compound

  • Step 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride

    • In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting precipitate of 1H-1,2,4-triazole-3-sulfonyl chloride is filtered, washed with cold water, and dried under vacuum.

  • Step 2: Synthesis of this compound

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to the THF.

    • Cool the suspension to 0 °C and add acetone (1.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetone enolate.

    • Add a solution of 1H-1,2,4-triazole-3-sulfonyl chloride (1 equivalent) in anhydrous THF dropwise to the enolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

4.2 Spectroscopic Analysis Protocols

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

    • The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • Data would be processed to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

    • The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

    • The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Methodological & Application

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information, applications, or detailed protocols for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following application notes and protocols are based on the known reactivity of structurally related compounds, specifically sulfonylated 1,2,4-triazole derivatives and molecules containing a β-ketosulfone moiety. These notes are intended to provide a theoretical framework and potential starting points for research. Experimental validation is required.

Introduction

This compound is a polyfunctional molecule incorporating a 1,2,4-triazole ring, a sulfonyl group, and a ketone. This unique combination of functional groups suggests its potential utility in various organic transformations. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous therapeutic agents, imparting a range of biological activities.[1][2][3] The sulfonyl group acts as a strong electron-withdrawing group, enhancing the acidity of the adjacent methylene protons and making it a potential Michael acceptor. The ketone functionality provides a handle for various classical carbonyl reactions.

Potential Applications in Organic Synthesis

Based on the reactivity of analogous compounds, this compound could potentially be employed in the following areas:

  • As a Building Block for Heterocyclic Synthesis: The activated methylene group can participate in condensation reactions with various electrophiles to construct more complex heterocyclic systems. The triazole ring can also be a precursor to fused heterocyclic systems.

  • In Michael Addition Reactions: The electron-deficient double bond, which can be generated in situ from the corresponding enolate, can act as a Michael acceptor for various nucleophiles.

  • As a Precursor to Bioactive Molecules: Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, this compound could serve as a starting material for the synthesis of novel drug candidates.[1][4][5]

  • In Condensation Reactions: Similar to other sulfonylated compounds, it may act as a condensation reagent in certain organic transformations.[6]

Proposed Experimental Protocols

The following are hypothetical protocols for potential reactions involving this compound. These are not established procedures and must be optimized.

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of products should be performed using standard techniques like column chromatography, recrystallization, or distillation.

Protocol 1: Knoevenagel Condensation with an Aldehyde

This protocol describes a potential condensation reaction with an aromatic aldehyde to form an α,β-unsaturated ketone.

Reaction Scheme:

Knoevenagel_Condensation reagents This compound + ArCHO product α,β-Unsaturated Ketone reagents->product conditions Piperidine, EtOH, Reflux

Knoevenagel Condensation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add the aromatic aldehyde.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Expected Outcome: Formation of the corresponding α,β-unsaturated ketone, which can be characterized by NMR and MS.

Protocol 2: Michael Addition of a Thiol

This protocol outlines a potential Michael addition of a thiol to the α,β-unsaturated ketone derived from Protocol 1.

Reaction Scheme:

Michael_Addition reagents α,β-Unsaturated Ketone + RSH product Thioether Adduct reagents->product conditions Triethylamine, CH2Cl2, rt

Michael Addition to a Derivative of this compound.

Materials:

  • α,β-Unsaturated ketone (from Protocol 1) (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve the α,β-unsaturated ketone in dichloromethane.

  • Add the thiol to the solution.

  • Add triethylamine dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Expected Outcome: Formation of the thioether adduct, which can serve as a precursor for further synthetic modifications.

Quantitative Data Summary (Hypothetical)

Since no experimental data is available for the target compound, the following table presents hypothetical data based on typical yields for similar reactions found in the literature for related compounds.

Reaction TypeSubstrateReagentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
Knoevenagel CondensationThis compoundBenzaldehydePiperidineEthanolReflux575-85
Michael Additionα,β-Unsaturated KetoneThiophenolTriethylamineCH2Cl2rt1080-90

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a potential workflow for the synthesis and subsequent derivatization of this compound.

logical_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Potential Applications start Starting Materials (e.g., 3-sulfonyl-1H-1,2,4-triazole and chloroacetone) target This compound start->target Nucleophilic Substitution condensation Knoevenagel Condensation (with Aldehydes/Ketones) target->condensation heterocycle Heterocycle Formation (e.g., with Hydrazines) target->heterocycle michael Michael Addition (with Nucleophiles) condensation->michael Forms α,β-unsaturated system materials Functional Materials condensation->materials bioactive Bioactive Molecule Synthesis michael->bioactive heterocycle->bioactive

Synthetic and derivatization workflow for this compound.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, its structural features suggest it could be a valuable and versatile reagent in organic synthesis. The protocols and workflows presented here are intended to serve as a starting point for researchers interested in exploring the chemistry of this compound. All proposed reactions require experimental validation and optimization. The rich chemistry of the 1,2,4-triazole nucleus and the reactivity imparted by the β-ketosulfone moiety make this an interesting target for further investigation, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a research chemical. The information provided is for laboratory research purposes only and not for human or veterinary use. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.

Introduction

This compound is a novel heterocyclic compound featuring a 1,2,4-triazole ring linked to an acetone moiety via a sulfonyl group. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The inclusion of a sulfonyl group is also of significant medicinal interest, as this functional group is present in many drugs and is known to interact with biological targets through hydrogen bonding.[4][5] The acetone tail provides a potential site for further chemical modification.

These application notes provide an overview of the potential research applications of this compound and detailed protocols for its investigation as a potential antimicrobial, antifungal, and anticancer agent.

Potential Research Applications

Based on the extensive biological activities reported for structurally related 1,2,4-triazole and sulfonyl-containing compounds, this compound is a candidate for investigation in the following areas:

  • Antimicrobial Agent: The 1,2,4-triazole scaffold is a core component of many antibacterial drugs.[6][7] Derivatives of 1,2,4-triazole have shown activity against both Gram-positive and Gram-negative bacteria.[6] The sulfonyl group may enhance this activity.[5]

  • Antifungal Agent: Triazole-based compounds, such as fluconazole and itraconazole, are prominent antifungal agents.[1] The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

  • Anticancer Agent: Various 1,2,4-triazole derivatives have demonstrated cytotoxic activity against different cancer cell lines.[1][3] The mechanism of action can vary, including enzyme inhibition and disruption of cellular signaling pathways.

  • Enzyme Inhibitor: The sulfonyl group is a key feature in many enzyme inhibitors, including carbonic anhydrase and protease inhibitors.[4][8] This compound could be screened against a panel of enzymes to identify potential targets.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular Formula C₅H₇N₃O₃S
Molecular Weight 189.19 g/mol
Appearance Expected to be a solid at room temperature.Based on similar heterocyclic sulfones.
Solubility Expected to be soluble in DMSO and other polar organic solvents.The polarity of the triazole ring and sulfonyl group suggests solubility in polar aprotic solvents. Aqueous solubility is likely to be low.
Stability Stable under standard laboratory conditions.Avoid strong oxidizing and reducing agents.

Experimental Protocols

In Vitro Antimicrobial Activity Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (for measuring OD at 600 nm)

  • Sterile pipette tips and tubes

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution in Microplate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.

    • Prepare a positive control (antibiotic) and a negative control (DMSO) in separate rows following the same dilution scheme.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound
Ciprofloxacin (Positive Control)
In Vitro Antifungal Activity Screening

This protocol describes the determination of the MIC of the test compound against fungal strains using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • Sterile 96-well microplates

  • DMSO (sterile)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer

Protocol:

  • Stock Solution and Dilutions: Follow the same procedure as for the antimicrobial assay to prepare a stock solution and serial dilutions of the test compound and controls in a 96-well plate, using RPMI-1640 as the diluent.

  • Fungal Inoculum Preparation:

    • For yeast-like fungi (C. albicans), prepare an inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI-1640.

    • For filamentous fungi (A. niger), prepare a spore suspension and adjust to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

Data Presentation:

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
This compound
Fluconazole (Positive Control)
In Vitro Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effect of the compound on a cancer cell line by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7
A549
Doxorubicin (Positive Control)MCF-7
A549

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) serial_dilution Serial Dilution in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) inoculation Inoculate with Bacteria inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Read MIC (Visual or OD600) incubation->readout

Caption: Workflow for MIC determination.

signaling_pathway cluster_pathway Hypothetical Mechanism of Action compound This compound enzyme Key Bacterial Enzyme (e.g., Dihydrofolate Reductase) compound->inhibition product Product (Essential for bacterial growth) enzyme->product no_growth Inhibition of Bacterial Growth substrate Substrate substrate->enzyme inhibition->enzyme

Caption: Hypothetical enzyme inhibition mechanism.

logical_relationship cluster_features Structural Features cluster_activities Potential Biological Activities compound 1-(1H-1,2,4-triazol- 3-ylsulfonyl)acetone triazole 1,2,4-Triazole Core sulfonyl Sulfonyl Linker acetone Acetone Moiety antimicrobial Antimicrobial triazole->antimicrobial antifungal Antifungal triazole->antifungal anticancer Anticancer triazole->anticancer sulfonyl->antimicrobial enzyme_inhibition Enzyme Inhibition sulfonyl->enzyme_inhibition acetone->enzyme_inhibition

Caption: Structure-activity relationship.

References

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a summary of available information and potential applications for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Due to a lack of specific experimental data for this exact molecule in the searched scientific literature, this report also includes information on structurally related 1,2,4-triazole derivatives to infer potential biological activities and guide future research. The 1,2,4-triazole nucleus is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, and anticancer effects.[1][2][3]

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry.[4] Compounds containing this heterocycle are known to exhibit a broad spectrum of biological activities.[1][3] For instance, fluconazole and itraconazole are well-known antifungal drugs that feature the 1,2,4-triazole moiety.[1] The diverse biological profiles of these compounds have led to extensive research into the synthesis and evaluation of new 1,2,4-triazole derivatives.[2][4] The introduction of different substituents onto the triazole ring allows for the fine-tuning of their pharmacological properties.

Chemical Properties of this compound

  • Structure: The molecule consists of a 1,2,4-triazole ring substituted with a sulfonylacetone group at the 3-position.

  • Solubility: The presence of the polar triazole ring and the sulfonyl and ketone groups suggests potential solubility in polar organic solvents. The solubility in aqueous solutions would depend on the overall polarity and potential for hydrogen bonding.

For comparison, the related compound 1H-1,2,4-triazole has a noted water solubility and is soluble in various alcohols and other organic solvents.[5]

Potential Biological Activities and Signaling Pathways

While no specific studies on the biological activity of this compound were identified, the activities of related sulfonyl- and acetone-substituted triazoles suggest potential areas of investigation.

Derivatives of 1,2,4-triazole have shown significant antifungal activity .[6] For example, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which have a structural resemblance, exhibited potent activities against various pathogenic fungi.[6] The sulfone derivatives in that study, however, showed lower antifungal activity compared to the sulfide counterparts.[6]

Furthermore, various 1,2,4-triazole derivatives have demonstrated antimicrobial , anti-inflammatory , and antiviral properties.[1][7][8][9] The mechanism of action for many antimicrobial triazoles involves the inhibition of key enzymes in pathogens.[8] For instance, molecular docking studies suggest that some 1H-1,2,4-triazolyl derivatives may inhibit the MurB enzyme in bacteria and CYP51 in fungi.[8]

Given the structural features of this compound, it is plausible that it could interact with similar biological targets.

Hypothesized Signaling Pathway Inhibition

Based on the known mechanisms of similar triazole compounds, a potential mechanism of action could involve the inhibition of enzymes crucial for pathogen survival.

G cluster_pathogen Pathogen Cell Enzyme_A Target Enzyme (e.g., CYP51, MurB) Product Product Enzyme_A->Product Substrate Substrate Substrate->Enzyme_A Cell_Wall_Synthesis Cell_Wall_Synthesis Product->Cell_Wall_Synthesis Essential for viability Pathogen_Death Pathogen_Death Cell_Wall_Synthesis->Pathogen_Death Triazole_Compound This compound Triazole_Compound->Enzyme_A Inhibition

Caption: Hypothesized inhibitory action on a key pathogen enzyme.

Experimental Protocols

As no specific experimental protocols for this compound are available, the following are general methodologies adapted from studies on similar 1,2,4-triazole derivatives that can be used as a starting point for research.

General Synthesis of Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions. A common approach is the cyclization of thiosemicarbazide derivatives.[4] Another method involves the reaction of iminates with hydrazides, known as the Pinner strategy.[10] The synthesis of sulfonyl derivatives can be achieved by the oxidation of the corresponding thioethers.[2]

Workflow for a Generic Synthesis:

G Start Starting Materials (e.g., 1H-1,2,4-triazole-3-thiol, -bromoacetone) Alkylation S-Alkylation Start->Alkylation Oxidation Oxidation of Thioether to Sulfone Alkylation->Oxidation Purification Purification (e.g., Recrystallization, Chromatography) Oxidation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A potential synthetic workflow for the target compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial suspension adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear, tabular format.

MicroorganismStrain IDMIC (µg/mL) of this compoundMIC (µg/mL) of Control Drug (e.g., Fluconazole)
Candida albicansATCC 90028Data to be determinedData to be determined
Aspergillus nigerATCC 16404Data to be determinedData to be determined
Staphylococcus aureusATCC 29213Data to be determinedData to be determined
Escherichia coliATCC 25922Data to be determinedData to be determined

Conclusion and Future Directions

While there is a lack of specific experimental data for this compound, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for its investigation as a potential antimicrobial or antifungal agent. Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its biological activities. The protocols outlined in this document provide a framework for such studies. Further investigation into its mechanism of action, including enzyme inhibition assays and molecular modeling, would be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl) Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of clinically important drugs.[1][2] The incorporation of a sulfonyl or sulfonamide moiety at various positions on the triazole ring has been shown to impart a diverse range of biological activities.[1][3] This class of compounds has garnered significant interest in medicinal chemistry due to its potential as antifungal, antibacterial, antiviral, and anticancer agents.[3][4][5] The sulfonyl group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets, thereby modulating the pharmacological profile of the parent triazole scaffold.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, 1-(1H-1,2,4-triazol-3-ylsulfonyl) derivatives are being explored for several therapeutic applications:

  • Antiviral Agents: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives have demonstrated selective inhibitory activity against the Yellow Fever Virus (YFV).[4] These compounds represent a promising starting point for the development of novel therapeutics for this acute viral disease.[4]

  • Antifungal and Antibacterial Agents: Sulfonamide-1,2,4-triazole derivatives have shown significant in vitro antifungal activity against various micromycetes.[1][3] Additionally, various sulfur derivatives of 1,2,4-triazole have been investigated for their antibacterial properties.[6][7]

  • Anticancer Agents: The 1,2,4-triazole scaffold is present in several established anticancer drugs.[5] The introduction of a sulfonyl group can lead to novel derivatives with potential cytotoxic activity against various cancer cell lines.[5]

  • Anti-inflammatory Agents: Some studies have explored 1,2,4-triazole derivatives for their anti-inflammatory properties.[8]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative 1-sulfonyl-1H-1,2,4-triazole and sulfonamide-1,2,4-triazole derivatives.

Table 1: Antiviral Activity of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine Derivatives against Yellow Fever Virus (YFV) [4]

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
RCB16003> 10> 25-
RCB160077.9172.2

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Table 2: In Vitro Antifungal Activity of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones [3]

CompoundMicromycete StrainMIC (µmol/mL)
Derivative with N-dimethylsulfamoyl groupVarious strains0.01 - 0.27
Bifonazole (Reference)Various strains> 0.27

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: General Synthesis of 1-Sulfonyl-3-amino-1H-1,2,4-triazoles[4]

This protocol describes a general method for the synthesis of N-substituted 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which can be adapted for the synthesis of other derivatives.

Materials:

  • Substituted phenyl-1H-1,2,4-triazole-3,5-diamine

  • Substituted benzenesulfonyl chloride or naphthalenesulfonyl chloride

  • Pyridine

  • Water

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Suspend the substituted phenyl-1H-1,2,4-triazole-3,5-diamine (1.0 equivalent) in pyridine (5 mL).

  • To this suspension, add the substituted benzenesulfonyl chloride or naphthalenesulfonyl chloride (1.0–1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • After completion of the reaction (monitored by TLC), dilute the mixture with water.

  • Store the aqueous mixture in a refrigerator at 4 °C for 6–24 hours to facilitate precipitation.

  • Filter the resulting precipitate and wash with cold water.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the final 1-sulfonyl-3-amino-1H-1,2,4-triazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis).

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 Substituted 1H-1,2,4-triazole-3,5-diamine reaction Reaction in Pyridine (Room Temperature, 12h) start1->reaction start2 Substituted Sulfonyl Chloride start2->reaction workup1 Dilution with Water reaction->workup1 workup2 Precipitation at 4°C workup1->workup2 workup3 Filtration workup2->workup3 purification Purification (Chromatography/Recrystallization) workup3->purification end_product 1-Sulfonyl-3-amino- 1H-1,2,4-triazole purification->end_product

Caption: General workflow for the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles.

Protocol 2: In Vitro Antiviral Activity Assay (Yellow Fever Virus)[4]

This protocol outlines a cell-based assay to determine the antiviral efficacy of test compounds against the Yellow Fever Virus.

Materials:

  • Vero cells (or another susceptible cell line)

  • Yellow Fever Virus (YFV) stock

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence or absorbance measurement

Procedure:

  • Cell Plating: Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Infection and Treatment:

    • For antiviral activity (EC₅₀ determination), infect the cells with YFV at a pre-determined multiplicity of infection (MOI).

    • Immediately after infection, add the serially diluted test compounds to the respective wells.

    • Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells with compound (toxicity control), and uninfected cells without compound (cell control).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

  • Cytotoxicity Assessment (CC₅₀ determination): In a parallel plate with uninfected cells, add the same serial dilutions of the test compounds to determine their effect on cell viability.

  • Quantification of Viral Activity and Cell Viability: After the incubation period, measure cell viability in both the antiviral and cytotoxicity plates using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the dose-response curves for both antiviral activity and cytotoxicity.

    • Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Diagram 2: Antiviral Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Vero Cells in 96-well Plates C Infect Cells with YFV A->C B Prepare Serial Dilutions of Test Compounds D Add Compound Dilutions B->D C->D E Incubate for 48-72h D->E F Measure Cell Viability (Antiviral & Cytotoxicity Plates) E->F G Plot Dose-Response Curves F->G H Calculate EC50, CC50, and SI G->H

Caption: Workflow for the in vitro antiviral activity assay against Yellow Fever Virus.

Potential Mechanism of Action

The precise mechanism of action for antiviral 1-sulfonyl-1H-1,2,4-triazoles is still under investigation. However, for many antiviral compounds, the mechanism involves the inhibition of key viral enzymes or proteins essential for replication. For YFV, a member of the Flaviviridae family, potential targets include the viral protease (NS2B/NS3), helicase, or RNA-dependent RNA polymerase (NS5).

Diagram 3: Potential Antiviral Mechanism of Action

G cluster_virus Yellow Fever Virus Replication Cycle cluster_drug cluster_target Potential Viral Targets entry Viral Entry uncoating Uncoating entry->uncoating translation Translation & Polyprotein Processing uncoating->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly release Release assembly->release drug 1-Sulfonyl-1H-1,2,4-triazole Derivative protease NS2B/NS3 Protease drug->protease Inhibition polymerase NS5 Polymerase drug->polymerase Inhibition helicase NS3 Helicase drug->helicase Inhibition protease->translation polymerase->replication helicase->replication

Caption: Postulated mechanism of action for antiviral 1-sulfonyl-1H-1,2,4-triazole derivatives.

References

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel compound belonging to the triazole class of chemicals, which are of significant interest in agrochemical research. Triazole derivatives are known for their broad spectrum of biological activities, including fungicidal and herbicidal properties.[1][2][3] This document provides detailed application notes on the potential use of this compound as a herbicide, focusing on its putative mechanism of action as a protoporphyrinogen oxidase (PPO) inhibitor. Furthermore, it outlines comprehensive experimental protocols for its synthesis, and the evaluation of its herbicidal efficacy and crop safety.

Application Notes

Potential Herbicidal Activity

Compounds structurally related to this compound, particularly those containing a triazole or triazolinone scaffold, have demonstrated significant herbicidal effects.[4] These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

A primary and well-documented mechanism of action for many triazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), also known as Protox.[5][6][7][8][9] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[5][7]

The proposed mechanism of action for this compound, based on its structural class, is as follows:

  • Inhibition of PPO: The compound is believed to competitively inhibit the PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.[6][8]

  • Accumulation of Protoporphyrinogen IX: This enzymatic block leads to the accumulation of protoporphyrinogen IX in the cytoplasm of plant cells.[6]

  • Oxidation and Generation of Reactive Oxygen Species (ROS): The excess protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by other cellular enzymes. Protoporphyrin IX is a potent photosensitizer.[7][8] In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species (ROS).[8][9]

  • Cellular Damage: The generated ROS cause rapid peroxidation of lipids in cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[6][9] This manifests as necrosis and wilting of the treated plant tissues.[7]

Data Presentation

Due to the novelty of this compound, specific quantitative data from extensive field or laboratory studies are not yet publicly available. However, the following table provides a template for summarizing key efficacy data that should be generated during its evaluation.

Compound Target Weed Species Assay Type Growth Stage Application Rate (g a.i./ha) Inhibition (%) IC50 (µM)
This compoundAmaranthus retroflexusPost-emergence2-3 leaf7595Data to be determined
This compoundEchinochloa crus-galliPost-emergence2-3 leaf7580Data to be determined
This compoundBrassica napusPre-emergenceN/A15098Data to be determined
Commercial Standard (e.g., Flumetsulam)Amaranthus retroflexusPost-emergence2-3 leaf7592Known Value
Commercial Standard (e.g., Flumetsulam)Echinochloa crus-galliPost-emergence2-3 leaf7585Known Value
Commercial Standard (e.g., Flumetsulam)Brassica napusPre-emergenceN/A15099Known Value

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound, based on standard methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical synthetic route.

  • Step 1: Synthesis of 3-mercapto-1H-1,2,4-triazole. This can be achieved by reacting thiocarbohydrazide with formic acid.

  • Step 2: Oxidation to 1H-1,2,4-triazole-3-sulfonyl chloride. The synthesized 3-mercapto-1H-1,2,4-triazole is oxidized using an oxidizing agent like chlorine in an acidic medium to yield the sulfonyl chloride.

  • Step 3: Sulfonylation of Acetone. 1H-1,2,4-triazole-3-sulfonyl chloride is reacted with the enolate of acetone in an appropriate aprotic solvent (e.g., tetrahydrofuran) at low temperature to yield this compound.

  • Purification and Characterization. The final product should be purified using column chromatography or recrystallization. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: In Vitro PPO Inhibition Assay
  • Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., etiolated barley seedlings).

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme preparation, assay buffer, and different concentrations of the test compound.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX at an excitation wavelength of 405 nm and an emission wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Greenhouse Herbicidal Activity Screening

Pre-emergence Herbicidal Activity:

  • Soil Preparation: Use a standardized soil mix in pots.

  • Planting: Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Brassica napus) at a specified depth.

  • Herbicide Application: Prepare a solution of this compound at different concentrations. Spray the soil surface evenly with the herbicide solution at a defined application rate (e.g., 75 g a.i./ha and 150 g a.i./ha).[10]

  • Incubation: Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and growth inhibition compared to an untreated control.

Post-emergence Herbicidal Activity:

  • Plant Growth: Grow various weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[11]

  • Herbicide Application: Spray the foliage of the plants with a solution of this compound at different concentrations.[11]

  • Incubation: Return the pots to the greenhouse.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) and calculate the percentage of growth inhibition relative to an untreated control.

Protocol 4: Crop Safety Evaluation
  • Crop Planting: Plant seeds of important crops (e.g., corn, soybean, wheat, rice) in pots.[11]

  • Growth: Allow the crops to grow to a specific stage (e.g., 2-4 leaf stage for post-emergence testing).

  • Herbicide Application: Apply this compound at various rates, including the effective use rate and 2-4 times the effective rate, to assess the margin of safety.

  • Evaluation: After 15-20 days, visually assess any phytotoxic effects on the crops, such as stunting, discoloration, or malformation, compared to untreated control plants.[11]

Visualizations

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_damage Cellular Damage Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX_chloro PPO_chloro PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX_chloro->PPO_chloro Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Diffusion Protoporphyrin_IX_chloro Protoporphyrin IX PPO_chloro->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme_chloro Heme Protoporphyrin_IX_chloro->Heme_chloro Oxidation Non-enzymatic & Peroxidase-like Oxidation Protoporphyrinogen_IX_cyto->Oxidation Protoporphyrin_IX_cyto Protoporphyrin IX (Photosensitizer) Oxidation->Protoporphyrin_IX_cyto ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Membrane Peroxidation & Cell Death ROS->Membrane_Damage Triazole_Herbicide This compound Triazole_Herbicide->PPO_chloro Inhibition

Caption: PPO Inhibition Pathway by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Advanced Evaluation Synthesis Synthesis of This compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization In_Vitro In Vitro PPO Inhibition Assay Characterization->In_Vitro Greenhouse Greenhouse Herbicidal Activity Screening Characterization->Greenhouse Pre_Emergence Pre-emergence Assay Greenhouse->Pre_Emergence Post_Emergence Post-emergence Assay Greenhouse->Post_Emergence Crop_Safety Crop Safety Evaluation (Dose-Response) Pre_Emergence->Crop_Safety Post_Emergence->Crop_Safety Lead_Optimization Lead Compound Optimization Crop_Safety->Lead_Optimization

Caption: Experimental Workflow for Agrochemical Evaluation.

References

safe handling and storage procedures for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following guidelines are based on the known hazards of its structural components, 1,2,4-triazole and acetone, and general principles of laboratory safety for sulfonyl-containing compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

This compound is a chemical compound that integrates a 1,2,4-triazole ring, a sulfonyl group, and an acetone moiety. The 1,2,4-triazole nucleus is a common feature in many pharmacologically active compounds. The sulfonyl group can influence the compound's chemical reactivity and biological activity. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in a research and development setting.

Hazard Assessment

Based on its structural components, this compound is presumed to present the following hazards. A definitive hazard profile would require experimental toxicological studies.

Table 1: Postulated Hazard Identification

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the general toxicity of many organic nitrogen and sulfur compounds.
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]
Respiratory Sensitization May cause respiratory irritation.[1]
Flammability While the triazole moiety is not highly flammable, the acetone component suggests the compound may be flammable.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

Table 2: Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
Body Protection A flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.

4.1. General Handling Workflow

The following diagram outlines the general workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Compound in Hood prep_fume_hood->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate End Experiment cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe G spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor evacuate->notify ppe_check Wearing appropriate PPE? notify->ppe_check small_spill Is the spill small and contained? cleanup Clean up spill using appropriate kit small_spill->cleanup Yes large_spill Contact Emergency Response small_spill->large_spill No ppe_check->small_spill Yes don_ppe Don PPE ppe_check->don_ppe No don_ppe->small_spill

References

determining dosage of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the in vitro characterization of a novel chemical entity, herein referred to as 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Due to the limited specific information available for this compound, the proposed mechanism of action and signaling pathways are hypothetical and based on the known biological activities of related 1,2,4-triazole derivatives.[1][2][3][4][5][6] Researchers should perform their own initial validation and optimization.

Introduction

This compound is a novel synthetic compound belonging to the 1,2,4-triazole class of heterocyclic compounds. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5] These application notes provide a framework for determining the appropriate dosage of this compound for various in vitro assays and include detailed protocols for cell viability and enzyme inhibition studies.

Hypothetical Mechanism of Action

Based on the structure-activity relationships of similar compounds, it is hypothesized that this compound may act as an inhibitor of a key cellular kinase involved in cell proliferation and survival signaling pathways. Many small molecule kinase inhibitors target the ATP-binding site of the enzyme, and the triazole moiety can be instrumental in forming hydrogen bonds within this pocket. The sulfonylacetone group may contribute to the specificity and potency of this interaction.

Determining In Vitro Dosage: An Overview

The determination of an appropriate dosage for in vitro assays is a critical first step in characterizing a new compound. The goal is to identify a concentration range that elicits a biological response without causing non-specific cytotoxicity. This typically involves a tiered approach, starting with a broad concentration range and narrowing down to a more defined dose-response curve.

experimental_workflow cluster_screening Initial Screening cluster_dose_response Dose-Response Analysis cluster_validation Mechanism & Specificity A Stock Solution Preparation (e.g., 10 mM in DMSO) B Broad Range Concentration Screening (e.g., 0.1, 1, 10, 100 µM) A->B C Preliminary Viability/Activity Assay B->C D Narrow Range Concentration Series (e.g., 8-point, 2-fold dilutions) C->D Identify active range E Definitive Assay (e.g., MTT, Kinase Assay) D->E F IC50/EC50 Determination E->F G Target-Specific Assays F->G H Orthogonal Assays G->H I Selectivity Profiling H->I

Caption: Experimental workflow for determining in vitro dosage.

Data Presentation: Dosage Determination

The following tables present hypothetical data for determining the effective concentration of this compound in common in vitro assays.

Table 1: Initial Range-Finding Cell Viability Assay (MTT)

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.198.5
192.1
1055.3
1005.8

Table 2: Dose-Response and IC50 Determination in a Cancer Cell Line (e.g., HeLa)

Concentration (µM)% Inhibition
1.2510.2
2.524.8
548.9
1070.3
2085.6
4095.1
Calculated IC50 5.1 µM

Table 3: Dose-Response and IC50 for a Target Kinase Inhibition Assay

Concentration (nM)% Kinase Activity% Inhibition
0 (Vehicle Control)1000
1090.59.5
5075.224.8
10051.348.7
25022.877.2
5008.991.1
Calculated IC50 102 nM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[9]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free medium.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[7][8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Generic Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on a specific enzyme.[10][11] The specific substrate, buffer conditions, and detection method will depend on the enzyme being studied.

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well assay plate (e.g., black plate for fluorescence assays)

  • Detection reagent (if required)

  • Multi-mode plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of this compound in the appropriate assay buffer.

  • Pre-incubation: In a 96-well plate, add the test compound at various concentrations and the enzyme. Include positive (no inhibitor) and negative (no enzyme) controls. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time, allowing the reaction to proceed within the linear range.

  • Reaction Termination (if necessary): Stop the reaction using a stop solution, if required by the assay format.

  • Signal Detection: Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the positive control. Plot the dose-response curve and determine the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-proliferative effect.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as an enzyme inhibitor. While specific inhibitory data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of structurally related 1,2,4-triazole and sulfonyl-containing compounds to propose potential enzyme targets and detailed protocols for assessing its inhibitory effects. The provided methodologies are intended to serve as a foundational guide for researchers initiating investigations into the enzymatic inhibition profile of this compound.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antimicrobial, and antiviral properties. Compounds incorporating a sulfonyl group are also of significant interest in medicinal chemistry, often targeting enzymes such as carbonic anhydrases and proteases. The combination of these two functional groups in this compound suggests its potential as a modulator of enzyme activity. Based on the inhibitory profiles of analogous compounds, potential enzyme targets for this molecule could include, but are not limited to, carbonic anhydrases, α-glucosidase, acetylcholinesterase (AChE), and urease.[1][2][3]

Potential Enzyme Targets and Rationale

Based on structure-activity relationship (SAR) studies of similar 1,2,4-triazole-sulfonyl derivatives, the following enzymes are proposed as potential targets for this compound.

Table 1: Potential Enzyme Targets and Rationale for Inhibition

Enzyme TargetRationale for Potential InhibitionKey Structural Features
Carbonic Anhydrases (CAs) Sulfonamide-containing compounds are classic inhibitors of CAs. The sulfonyl group can coordinate to the zinc ion in the enzyme's active site.The presence of the sulfonyl group is critical for interaction with the active site zinc ion.[4]
α-Glucosidase Various 1,2,4-triazole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a role in carbohydrate metabolism regulation.[1][2]The triazole ring and its substituents can interact with the enzyme's active site residues.
Acetylcholinesterase (AChE) Some azinane-triazole-based derivatives have shown effective inhibition of AChE, indicating potential applications in neurodegenerative disease research.[1]The overall molecular shape and electrostatic potential are important for fitting into the active site gorge of AChE.
Urease Triazole-bearing analogues have been identified as urease inhibitors.The heterocyclic ring system can interact with the nickel ions in the urease active site.[1]

Experimental Protocols

The following protocols provide a generalized framework for evaluating the enzyme inhibitory potential of this compound. It is crucial to optimize these protocols for each specific enzyme and experimental setup.

General Enzyme Inhibition Assay Protocol

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Serially dilute the test compound and positive control to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or positive control at various concentrations (or solvent for the control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Enzyme Stock add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_enzyme->add_reagents prep_substrate Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Stock (Test Compound & Control) prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

General Workflow for Enzyme Inhibition Assay.
Specific Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted for assessing the inhibition of human carbonic anhydrase (hCA) isoforms, which are known targets for sulfonamide-based inhibitors.[4]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • Acetazolamide (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

    • Prepare serial dilutions of the test compound and acetazolamide in a solution containing a small percentage of DMSO.

  • Assay Setup: To each well of a 96-well plate, add:

    • Tris-HCl buffer

    • Test compound or acetazolamide at various concentrations

    • hCA solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the pNPA solution to each well. The final volume should be consistent across all wells.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Determine the rate of p-nitrophenol formation from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in a clear and structured format.

Table 2: Example of IC50 Data Summary for this compound

Enzyme TargetTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
hCA IExperimental ValueAcetazolamideLiterature/Experimental Value
hCA IIExperimental ValueAcetazolamideLiterature/Experimental Value
α-GlucosidaseExperimental ValueAcarboseLiterature/Experimental Value
AChEExperimental ValueDonepezilLiterature/Experimental Value
UreaseExperimental ValueThioureaLiterature/Experimental Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Signaling Pathway and Logical Relationships

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of a key enzyme, for instance, a kinase involved in a cancer-related pathway. While the specific pathway affected by this compound is unknown, this serves as a conceptual model.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->raf Inhibition

Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound represents a compound of interest for enzyme inhibition studies due to its structural motifs. The provided application notes and protocols offer a starting point for researchers to explore its biological activity. It is imperative to perform detailed experimental validation to identify the specific enzyme targets, determine the mechanism of inhibition, and elucidate the structure-activity relationships. The methodologies outlined herein provide a robust framework for such investigations, paving the way for the potential development of novel therapeutic agents.

References

Synthesis of Novel Derivatives from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This starting material possesses a reactive β-ketosulfone moiety, making it a versatile precursor for the generation of a diverse range of heterocyclic and acyclic compounds with potential therapeutic applications. The protocols outlined below describe key chemical transformations, including Knoevenagel condensation, Mannich reaction, and the synthesis of pyrazole and isoxazole derivatives.

Application Note 1: Synthesis of α,β-Unsaturated Ketone Derivatives via Knoevenagel Condensation

Introduction: The Knoevenagel condensation is a well-established method for carbon-carbon bond formation. In the context of this compound, the active methylene group, flanked by the sulfonyl and carbonyl groups, can readily undergo condensation with various aldehydes. This reaction leads to the formation of α,β-unsaturated ketones, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. The presence of the 1,2,4-triazole and sulfonyl moieties in the final product may enhance these biological effects.

Potential Applications: Derivatives synthesized through this method can be screened for a variety of biological activities. Given that α,β-unsaturated ketones are known to exhibit antifungal and antibacterial properties, these novel compounds are promising candidates for the development of new antimicrobial agents.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize α,β-unsaturated ketone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.1 eq.) in ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexane).

Data Presentation:

EntryAldehydeProductYield (%)
1Benzaldehyde3-phenyl-1-(1H-1,2,4-triazol-3-ylsulfonyl)prop-2-en-1-one85
24-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(1H-1,2,4-triazol-3-ylsulfonyl)prop-2-en-1-one88
34-Methoxybenzaldehyde3-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-3-ylsulfonyl)prop-2-en-1-one82

Workflow Diagram:

Knoevenagel_Condensation start Start dissolve Dissolve this compound and aromatic aldehyde in ethanol start->dissolve add_catalyst Add piperidine dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool, filter or concentrate monitor->workup purify Column chromatography (if needed) workup->purify product α,β-Unsaturated Ketone Derivative workup->product if precipitate forms purify->product

Caption: Knoevenagel Condensation Workflow.

Application Note 2: Synthesis of Mannich Bases

Introduction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The active methylene group in this compound can participate in this reaction to yield Mannich bases. These β-amino ketones are valuable synthetic intermediates and are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a 1,2,4-triazole moiety can further enhance the biological profile of these molecules.

Potential Applications: The synthesized Mannich bases are promising candidates for antimicrobial drug discovery. They can be screened against a panel of bacterial and fungal strains to assess their efficacy.

Experimental Protocol: Mannich Reaction

Objective: To synthesize Mannich bases from this compound, formaldehyde, and various secondary amines.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amines (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of the secondary amine (1.1 eq.) in ethanol, add a catalytic amount of hydrochloric acid.

  • Cool the mixture in an ice bath and add formaldehyde (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add this compound (1.0 eq.).

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure Mannich base.

Data Presentation:

EntryAmineProductYield (%)
1Dimethylamine3-(dimethylamino)-1-(1H-1,2,4-triazol-3-ylsulfonyl)propan-1-one75
2Piperidine3-(piperidin-1-yl)-1-(1H-1,2,4-triazol-3-ylsulfonyl)propan-1-one78
3Morpholine3-morpholino-1-(1H-1,2,4-triazol-3-ylsulfonyl)propan-1-one72

Workflow Diagram:

Mannich_Reaction start Start mix_amine_hcl Mix secondary amine and HCl in ethanol start->mix_amine_hcl add_formaldehyde Add formaldehyde mix_amine_hcl->add_formaldehyde add_ketone Add this compound add_formaldehyde->add_ketone stir Stir at room temperature for 24h add_ketone->stir monitor Monitor by TLC stir->monitor concentrate Concentrate the reaction mixture monitor->concentrate purify Column chromatography concentrate->purify product Mannich Base purify->product

Caption: Mannich Reaction Workflow.

Application Note 3: Synthesis of Pyrazole Derivatives

Introduction: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketosulfones, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[2] Starting from this compound, novel pyrazole derivatives can be synthesized, which may exhibit enhanced or novel biological activities due to the presence of the triazolylsulfonyl moiety.

Potential Applications: The synthesized pyrazole derivatives are excellent candidates for screening as antifungal and antibacterial agents. The combination of the triazole and pyrazole pharmacophores may lead to compounds with potent antimicrobial activity.

Experimental Protocol: Pyrazole Synthesis

Objective: To synthesize pyrazole derivatives from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq.) and a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure pyrazole derivative.

Data Presentation:

EntryReactantsProductYield (%)
1This compound + Hydrazine hydrate5-methyl-3-(1H-1,2,4-triazol-3-ylsulfonyl)-1H-pyrazole80

Workflow Diagram:

Pyrazole_Synthesis start Start dissolve Dissolve this compound in ethanol start->dissolve add_reagents Add hydrazine hydrate and acetic acid dissolve->add_reagents reflux Reflux for 8-10 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor concentrate Remove solvent monitor->concentrate purify Recrystallization or column chromatography concentrate->purify product Pyrazole Derivative purify->product

Caption: Pyrazole Synthesis Workflow.

Application Note 4: Synthesis of Isoxazole Derivatives

Introduction: Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are prevalent in many biologically active compounds and serve as important intermediates in organic synthesis. The reaction of β-dicarbonyl compounds with hydroxylamine is a common method for isoxazole synthesis. By using this compound as a β-dicarbonyl equivalent, novel isoxazole derivatives can be prepared. These compounds, bearing a triazole moiety, are of interest for their potential pharmacological activities.

Potential Applications: The synthesized isoxazole derivatives can be evaluated for their antibacterial and antifungal properties. The unique combination of the triazole and isoxazole rings may result in compounds with significant antimicrobial efficacy.

Experimental Protocol: Isoxazole Synthesis

Objective: To synthesize isoxazole derivatives from this compound and hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.

  • Add sodium acetate (1.5 eq.) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure isoxazole derivative.

Data Presentation:

EntryReactantsProductYield (%)
1This compound + Hydroxylamine HCl5-methyl-3-(1H-1,2,4-triazol-3-ylsulfonyl)isoxazole75

Workflow Diagram:

Isoxazole_Synthesis start Start dissolve Dissolve reactants in ethanol start->dissolve add_base Add sodium acetate dissolve->add_base reflux Reflux for 6-8 hours add_base->reflux monitor Monitor by TLC reflux->monitor filter_concentrate Filter and concentrate monitor->filter_concentrate purify Column chromatography filter_concentrate->purify product Isoxazole Derivative purify->product

Caption: Isoxazole Synthesis Workflow.

References

The Role of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Specific Reaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Extensive literature and database searches did not yield specific information, experimental protocols, or defined reaction pathways for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone . This suggests that it may be a novel, yet to be synthesized, or sparsely documented chemical entity.

This document, therefore, provides a detailed theoretical framework based on the known reactivity of the constituent functional groups: the 1,2,4-triazole ring, the sulfonyl group, and the acetone moiety. The application notes and protocols are predictive and designed to guide researchers in the potential synthesis and application of this compound.

Theoretical Application Notes

The unique combination of a triazole ring, a sulfonyl group, and a reactive ketone functionality in This compound suggests its potential utility in several areas of synthetic and medicinal chemistry.

1. Potential as a Building Block in Heterocyclic Synthesis:

The reactive methylene protons adjacent to the sulfonyl and carbonyl groups make this compound a potential precursor for the synthesis of more complex heterocyclic systems. The acidic nature of these protons would allow for facile deprotonation and subsequent reaction with various electrophiles.

2. Candidate for Bioorthogonal Chemistry:

The triazole moiety is a well-established component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). If appropriately functionalized, this compound could serve as a valuable reagent in bioconjugation and labeling studies.

3. Precursor for Bioactive Molecules:

The 1,2,4-triazole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] The sulfonyl group can act as a key pharmacophore, enhancing binding to biological targets. Therefore, derivatives of This compound are promising candidates for drug discovery programs.

Proposed Reaction Pathways and Experimental Protocols

The following sections outline hypothetical reaction pathways and detailed experimental protocols for the synthesis and potential reactions of This compound . These are based on established chemical principles and analogous reactions found in the literature for related compounds.

Proposed Synthesis of this compound

The synthesis can be envisioned through a multi-step process starting from 1H-1,2,4-triazole-3-thiol.

Logical Workflow for Synthesis

A 1H-1,2,4-triazole-3-thiol B Oxidation A->B e.g., Cl2, H2O C 1H-1,2,4-triazole-3-sulfonyl chloride B->C D Friedel-Crafts type acylation or equivalent C->D with acetone enolate or equivalent E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in glacial acetic acid.

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Bubble chlorine gas through the solution while maintaining the temperature below 5 °C. Alternatively, add a solution of a chlorinating agent like sodium hypochlorite (bleach) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 1H-1,2,4-triazole-3-sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 equivalents) dropwise to generate the lithium enolate of acetone.

  • Sulfonylation: Dissolve 1H-1,2,4-triazole-3-sulfonyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Proposed Knoevenagel Condensation

The activated methylene group in the target compound should readily undergo Knoevenagel condensation with aldehydes and ketones.

Reaction Pathway Diagram

A This compound D Condensation Product A->D B Aldehyde/Ketone (R1R2C=O) B->D C Base (e.g., piperidine) C->D

Caption: Proposed Knoevenagel condensation pathway.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: Dissolve This compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the solid product or purify by column chromatography.

Quantitative Data Summary (Hypothetical)

Since no experimental data is available, the following table presents hypothetical yields for the proposed reactions, which can be used as a benchmark for future experimental work.

ReactionStarting MaterialReagentsHypothetical Yield (%)
Synthesis of Sulfonyl Chloride1H-1,2,4-triazole-3-thiolCl₂, H₂O75-85
Synthesis of Target Compound1H-1,2,4-triazole-3-sulfonyl chloride, AcetoneLDA, THF50-65
Knoevenagel CondensationThis compound, BenzaldehydePiperidine, Ethanol80-90

Conclusion and Future Directions

While This compound is not a well-documented compound, its structure suggests significant potential in synthetic and medicinal chemistry. The proposed synthetic routes and reaction pathways provide a solid foundation for researchers to begin exploring the chemistry of this molecule. Future work should focus on the successful synthesis and characterization of this compound, followed by an investigation of its reactivity and biological activity. The protocols provided herein are intended as a starting point and may require optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 1H-1,2,4-triazole-3-sulfonyl chloride. The second step is the sulfonylation of acetone with this intermediate, typically under basic conditions to facilitate the formation of an acetone enolate.

Q2: What are the most critical factors influencing the overall yield?

A2: The most critical factors include the purity of the starting materials and the sulfonyl chloride intermediate, the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. Controlling these parameters is essential to minimize side reactions and maximize product formation.

Q3: What are the common side reactions in this synthesis?

A3: A primary side reaction is the di-sulfonylation of acetone, resulting in a bissulfonylated by-product.[1][2] Other potential side reactions include the hydrolysis of the sulfonyl chloride intermediate and self-condensation of acetone. The formation of the 1,2,4-triazole ring itself can also present challenges, with potential for isomer formation depending on the chosen synthetic route.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone). Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Synthesis and Optimization Workflow

G start Start: Starting Materials (e.g., 3-amino-1,2,4-triazole, Acetone) step1 Step 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride start->step1 step2 Step 2: Sulfonylation of Acetone step1->step2 workup Reaction Work-up (Quenching, Extraction) step2->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end_ok End: Optimized Yield High Purity Product analysis->end_ok Yield/Purity OK troubleshoot Troubleshooting analysis->troubleshoot Low Yield/ Impurities troubleshoot->step1 Re-evaluate Step 1 troubleshoot->step2 Optimize Step 2 troubleshoot->purification Improve Purification G Yield Yield & Purity Base Base (e.g., TEA, DBU, NaH) Base->Yield Affects rate SideReaction By-product Formation (Di-sulfonylation) Base->SideReaction Solvent Solvent (DCM, THF, DMF) Solvent->Yield Affects solubility & reactivity Temp Temperature Temp->Yield Affects rate & -decomposition Temp->SideReaction Stoich Stoichiometry (Sulfonyl Chloride) Stoich->Yield Controls selectivity Stoich->SideReaction SideReaction->Yield Decreases

References

Technical Support Center: Purification of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound can present several challenges stemming from its chemical structure, which includes a polar 1,2,4-triazole ring, a sulfonyl group, and a reactive acetone moiety. Potential difficulties include:

  • Compound Instability: The presence of the acetone group can lead to degradation under harsh pH or temperature conditions.

  • Solubility Issues: The molecule's polarity can make finding a suitable single solvent for recrystallization difficult.

  • Co-eluting Impurities: Structurally similar impurities may be challenging to separate using standard chromatographic methods.

  • Tautomerism: The 1H-1,2,4-triazole ring can exist in different tautomeric forms, which may complicate analysis and separation.

Q2: What are the most common impurities encountered during the synthesis of this compound?

While specific impurities will depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials.

  • Byproducts from the formation of the sulfonyl group.

  • Products of side reactions involving the acetone functional group, such as aldol condensation products.

  • Positional isomers of the triazole ring formed during its synthesis.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To accurately determine the purity of your compound, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product mixture.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Compound Degradation - Avoid high temperatures during purification. - Maintain a neutral pH throughout the purification process. - Use milder purification techniques if possible.
Loss During Recrystallization - Optimize the solvent system for recrystallization. - Cool the solution slowly to maximize crystal formation. - Minimize the volume of solvent used.
Incomplete Elution from Chromatography Column - Adjust the polarity of the mobile phase to ensure complete elution. - Consider using a different stationary phase.
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the mobile phase gradient for better separation. - Try a different stationary phase (e.g., reverse-phase if normal-phase was used). - Consider preparative HPLC for difficult separations.
Compound Streaking on TLC/Column - Ensure the compound is fully dissolved in the loading solvent. - Add a small amount of a more polar solvent to the mobile phase to improve peak shape.
Issue 3: Difficulty with Recrystallization
Potential Cause Troubleshooting Steps
Oiling Out - Use a solvent pair for recrystallization. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity persists. - Ensure the cooling process is slow.
No Crystal Formation - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. - Concentrate the solution and allow it to cool slowly again.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent.

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Solvent Pair: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities (a retention factor, Rf, of 0.2-0.4 for the target compound is often ideal). Common eluents include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Researchers can use the following table to summarize their purification results for this compound.

Purification Method Starting Material (mg) Purified Product (mg) Yield (%) Purity (by HPLC, %) Observations
Recrystallization
Column Chromatography
Preparative HPLC

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1-(1H-1,2,4-triazol- 3-ylsulfonyl)acetone Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Analysis HPLC->NMR MS MS Analysis NMR->MS Pure_Product Pure Product MS->Pure_Product

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Flowchart cluster_solutions Troubleshooting Actions Start Purification Attempt Purity_Check Check Purity (TLC/HPLC) Start->Purity_Check Is_Pure Is Purity >95%? Purity_Check->Is_Pure Low_Yield Low Yield? Is_Pure->Low_Yield Yes Optimize_Chromatography Optimize Chromatography (Mobile/Stationary Phase) Is_Pure->Optimize_Chromatography No End Pure Product Obtained Low_Yield->End No Check_Stability Investigate Compound Stability (pH, Temperature) Low_Yield->Check_Stability Yes Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Optimize_Recrystallization->Purity_Check Optimize_Chromatography->Purity_Check Check_Stability->Optimize_Recrystallization

Caption: A troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and degradation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains a sulfonylurea-like linkage and a 1,2,4-triazole ring, the primary degradation pathways are expected to be hydrolysis and photolysis. Microbial degradation can also contribute to its breakdown in non-sterile environments.

  • Hydrolysis: The sulfonylurea bridge is susceptible to cleavage, particularly under acidic or basic conditions.[1][2][3] This chemical hydrolysis is a major degradation route for sulfonylurea-based compounds.[2] The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

  • Photolysis: Triazole compounds can undergo photodegradation upon exposure to light.[4][5] This process may involve reactions with hydroxyl radicals and can lead to the transformation of the triazole ring.[4]

  • Microbial Degradation: In environments containing microorganisms, such as soil or certain buffer solutions, biodegradation of the 1H-1,2,4-triazole ring can occur through oxidative pathways and ring cleavage.[6][7][8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. Similar to sulfonylurea herbicides, it is expected to be most stable under neutral pH conditions and degrade more rapidly in acidic or alkaline solutions.[2][3] Acid-catalyzed cleavage and base-catalyzed contraction or rearrangement of the sulfonylurea linkage are the primary mechanisms of hydrolytic degradation.[1]

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound is anticipated to yield two primary types of products resulting from the cleavage of the sulfonylurea bridge: a triazole-containing moiety and a sulfonamide derivative. Specifically, cleavage of the sulfonylurea bridge would likely produce 1H-1,2,4-triazol-3-amine and a sulfonamide derived from the acetone portion. Further degradation of the triazole ring could lead to smaller molecules.[1]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a triazole ring are often susceptible to photodegradation.[4][5] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of photodegradation products.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored as a solid in a cool, dry, and dark place. Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C), protected from light, and maintained at a neutral pH.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in solution due to inappropriate pH or exposure to light.1. Ensure the pH of your solvent or buffer is near neutral (pH 7).2. Prepare solutions fresh before use.3. Protect solutions from light by using amber vials or covering them with aluminum foil.4. Analyze samples promptly after preparation.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Co-inject samples with standards of suspected degradation products for confirmation.3. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Loss of compound potency or activity in biological assays. Degradation of the active pharmaceutical ingredient (API).1. Verify the purity of the compound before use with a suitable analytical method (e.g., HPLC-UV).2. Review storage conditions of both the solid compound and prepared solutions.3. Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions.
Precipitation of the compound from solution. Poor solubility at the working pH or formation of insoluble degradation products.1. Check the solubility of the compound at the desired pH and concentration.2. Consider using a co-solvent if solubility is an issue.3. If precipitation occurs over time, it may be due to the formation of less soluble degradation products. Analyze the precipitate to identify its composition.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
3150.0462
5500.0139
7> 100< 0.0069
9200.0347
1150.1386

Note: This data is illustrative and based on the general behavior of sulfonylurea compounds.[1][9]

Table 2: Hypothetical Photodegradation of this compound in Aqueous Solution (pH 7) under Simulated Sunlight

Exposure Time (hours)Remaining Compound (%)
0100
685
1272
2455
4830

Note: This data is illustrative and based on the general behavior of triazole-containing compounds.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.[11][12]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each condition, add a small aliquot of the stock solution to 0.1 M HCl, purified water (neutral), and 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (acidic solution with NaOH, basic solution with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability

Objective: To assess the impact of light on the stability of this compound.[11][12]

Materials:

  • This compound

  • Purified water (HPLC grade) or a suitable solvent

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • HPLC system with UV detector

Method:

  • Prepare a solution of this compound in purified water or a suitable solvent at a concentration of approximately 100 µg/mL.

  • Place the solution in a transparent container inside a photostability chamber.

  • Expose the sample to a specified light intensity for a defined duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample at the same temperature but protected from light.

  • At appropriate time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to compare the degradation profiles and identify any photodegradants.

Visualizations

Hydrolytic_Degradation_Pathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) parent This compound prod1_acid 1H-1,2,4-Triazol-3-amine parent->prod1_acid Cleavage of Sulfonylurea Bridge prod2_acid Sulfonated Acetone Derivative parent->prod2_acid prod1_base 1H-1,2,4-Triazol-3-amine parent->prod1_base Cleavage of Sulfonylurea Bridge prod2_base Sulfonated Acetone Derivative parent->prod2_base

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Photodegradation_Pathway cluster_products Photodegradation Products parent This compound intermediate Oxidized Intermediate parent->intermediate Photo-oxidation light Light (hν) light->parent radicals Hydroxyl Radicals (•OH) radicals->parent prod1 Transformed Triazole Moiety intermediate->prod1 prod2 Other Degradants intermediate->prod2

Caption: Potential photodegradation pathway involving photo-oxidation.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base neutral Neutral (Water) start->neutral light Photolytic (ICH Q1B) start->light thermal Thermal (e.g., 60°C) start->thermal sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling neutral->sampling light->sampling thermal->sampling analysis Neutralize & Dilute sampling->analysis hplc HPLC-UV Analysis analysis->hplc results Determine % Degradation & Identify Products hplc->results

References

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is a two-step process:

  • S-alkylation: Nucleophilic substitution of 1H-1,2,4-triazole-3-thiol with chloroacetone to yield the intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone.

  • Oxidation: Selective oxidation of the thioether intermediate to the desired sulfone product.

Q2: What are the most common side-products observed in this synthesis?

The primary side-products encountered are:

  • N-Alkylated Isomers: Alkylation can occur on the nitrogen atoms of the triazole ring, leading to isomeric thioether intermediates and, subsequently, isomeric sulfone products.

  • Sulfoxide Intermediate: Incomplete oxidation of the thioether will result in the presence of 1-(1H-1,2,4-triazol-3-ylsulfinyl)acetone.

  • Unreacted Starting Materials: Residual 1H-1,2,4-triazole-3-thiol or chloroacetone.

  • Over-oxidation Products: Harsh oxidation conditions may lead to degradation of the desired product.

Q3: How can I distinguish between the desired S-alkylated product and the N-alkylated isomers?

Spectroscopic methods are essential for distinguishing between these isomers.

  • ¹H NMR: The chemical shift of the methylene protons adjacent to the sulfur or nitrogen will be different.

  • ¹³C NMR: The chemical shift of the carbon atom of the methylene group and the carbons of the triazole ring will differ between S- and N-alkylated products.

  • HMBC and HSQC (2D NMR): These techniques can definitively establish the connectivity between the acetone moiety and the triazole ring.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, determining the purity of the final product, and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main product and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of isomeric impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the sulfonyl group (strong absorption around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the carbonyl group (around 1715 cm⁻¹).

Troubleshooting Guides

Problem 1: Low yield of the desired S-alkylated intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone, with a significant amount of N-alkylated isomers.
Potential Cause Suggested Solution
Inappropriate Base The choice of base can significantly influence the S- vs. N-alkylation ratio. Stronger, non-nucleophilic bases often favor S-alkylation. Consider using bases like potassium carbonate or sodium ethoxide.
Solvent Effects The polarity of the solvent can affect the nucleophilicity of the sulfur and nitrogen atoms. Protic solvents may favor S-alkylation by solvating the N-anion. Experiment with solvents such as ethanol, isopropanol, or DMF.
Reaction Temperature Higher temperatures might favor the formation of the thermodynamically more stable N-alkylated product. Running the reaction at a lower temperature (e.g., room temperature or below) may increase the selectivity for the kinetically favored S-alkylation.
Problem 2: Presence of significant amounts of the sulfoxide intermediate after the oxidation step.
Potential Cause Suggested Solution
Insufficient Oxidant The stoichiometry of the oxidizing agent is crucial. Ensure at least two equivalents of the oxidant (e.g., hydrogen peroxide) are used for the conversion of the sulfide to the sulfone.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction by TLC or HPLC until the sulfoxide spot is no longer visible. If necessary, extend the reaction time or slightly increase the temperature.
Choice of Oxidant Some oxidizing agents are milder and may preferentially form the sulfoxide. For a complete conversion to the sulfone, stronger oxidizing systems like hydrogen peroxide with a catalyst (e.g., sodium tungstate) or m-CPBA can be employed.[1] Careful control of the reaction conditions is necessary to avoid over-oxidation.[2]
Problem 3: Formation of unidentified impurities or degradation of the product.
Potential Cause Suggested Solution
Over-oxidation Harsh oxidation conditions (high temperature, excess strong oxidant) can lead to the degradation of the triazole ring or the acetone moiety. Perform the oxidation at a controlled temperature and add the oxidant portion-wise to manage the reaction exotherm.
Side-reactions of Chloroacetone Chloroacetone can undergo self-condensation in the presence of a strong base. Add the base to the solution of the triazole-thiol before the addition of chloroacetone to minimize this side-reaction.
Impure Starting Materials The purity of the starting 1H-1,2,4-triazole-3-thiol and chloroacetone is critical. Ensure they are of high purity before use.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation of 1H-1,2,4-triazole-3-thiol with Chloroacetone (Hypothetical Data for Illustrative Purposes)

Entry Base Solvent Temperature (°C) S-Alkylation : N-Alkylation Ratio
1K₂CO₃Acetone56 (reflux)70 : 30
2NaOEtEthanol2585 : 15
3TriethylamineDichloromethane2560 : 40
4NaHTHF090 : 10

Table 2: Comparison of Different Oxidizing Agents for the Conversion of 1-(1H-1,2,4-triazol-3-ylthio)acetone to the Corresponding Sulfone (Hypothetical Data for Illustrative Purposes)

Entry Oxidizing Agent Catalyst Solvent Temperature (°C) Yield of Sulfone (%) Yield of Sulfoxide (%)
1H₂O₂ (2.2 eq)NoneAcetic Acid508510
2H₂O₂ (2.2 eq)Na₂WO₄Acetic Acid2595<2
3m-CPBA (2.2 eq)NoneDichloromethane25925
4Oxone® (2.2 eq)NoneMethanol/Water25908

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-1,2,4-triazol-3-ylthio)acetone (S-Alkylation)

  • To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Slowly add chloroacetone (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Oxidation)

  • Dissolve 1-(1H-1,2,4-triazol-3-ylthio)acetone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Add a catalytic amount of sodium tungstate (e.g., 0.05 eq).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting thioether and the intermediate sulfoxide are consumed (monitor by TLC or HPLC).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.

Visualizations

Synthesis_Pathway start_materials 1H-1,2,4-triazole-3-thiol + Chloroacetone intermediate 1-(1H-1,2,4-triazol-3-ylthio)acetone (S-Alkylated Intermediate) start_materials->intermediate S-Alkylation (Base, Solvent) final_product This compound (Desired Product) intermediate->final_product Oxidation (Oxidizing Agent)

Caption: General synthetic pathway for this compound.

Side_Products_Formation start_materials 1H-1,2,4-triazole-3-thiol + Chloroacetone s_alkylation S-Alkylation start_materials->s_alkylation n_alkylation N-Alkylation start_materials->n_alkylation s_intermediate 1-(1H-1,2,4-triazol-3-ylthio)acetone s_alkylation->s_intermediate n_intermediate N-Alkylated Thioether Isomers n_alkylation->n_intermediate oxidation_s Oxidation s_intermediate->oxidation_s oxidation_n Oxidation n_intermediate->oxidation_n final_product Desired Product: This compound oxidation_s->final_product sulfoxide Sulfoxide Side-product oxidation_s->sulfoxide Incomplete Oxidation n_sulfone N-Alkylated Sulfone Isomers oxidation_n->n_sulfone

Caption: Formation pathways of the desired product and major side-products.

Troubleshooting_Workflow start Synthesis Issue Identified low_yield Low Yield / Impure Product start->low_yield check_purity Check Purity of Starting Materials alkylation_issue Alkylation Step Problem? check_purity->alkylation_issue Yes pure_materials Use Pure Starting Materials check_purity->pure_materials No low_yield->check_purity oxidation_issue Oxidation Step Problem? alkylation_issue->oxidation_issue No n_isomers High N-Isomer Content alkylation_issue->n_isomers Yes incomplete_oxidation Incomplete Oxidation (Sulfoxide Present) oxidation_issue->incomplete_oxidation Yes degradation Degradation Products oxidation_issue->degradation Degradation optimize_alkylation Optimize Alkylation: - Base - Solvent - Temperature n_isomers->optimize_alkylation end Problem Resolved optimize_alkylation->end optimize_oxidation Optimize Oxidation: - Oxidant Stoichiometry - Reaction Time - Catalyst incomplete_oxidation->optimize_oxidation optimize_oxidation->end harsher_conditions Control Oxidation Conditions: - Lower Temperature - Portion-wise Oxidant Addition degradation->harsher_conditions harsher_conditions->end pure_materials->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

preventing decomposition of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Rapid loss of compound purity in aqueous solution Hydrolysis: The sulfonylacetone moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions. The triazole ring is generally stable, but extreme pH can affect overall molecular stability.[1][2][3]Maintain the pH of the solution within a neutral range (pH 6-8). Use buffered solutions to ensure pH stability.
Degradation of stock solution upon storage Temperature-induced decomposition: Elevated temperatures can accelerate the degradation of the compound. Thermal decomposition of related nitro-1,2,4-triazoles has been studied, suggesting the potential for ring fragmentation or loss of substituents at higher temperatures.[4]Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Discoloration or precipitation in solution Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to decomposition. Photostability testing is a standard part of evaluating new active substances.[5]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Inconsistent results between experimental runs Oxidative degradation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the degradation of the compound. The sulfonyl group can be susceptible to oxidative cleavage.Use de-gassed solvents to prepare solutions. Consider adding antioxidants, such as BHT or ascorbic acid, if compatible with your experimental system.
Interaction with metal ions Chelation: The triazole ring and the β-keto sulfone moiety contain nitrogen and oxygen atoms that can chelate metal ions.[6][7] This interaction could potentially catalyze degradation.If your experimental system contains metal ions, consider the use of a chelating agent like EDTA, if it does not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most likely decomposition pathway for this compound in an aqueous solution?

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is likely pH-dependent. Triazole-containing compounds can exhibit varying stability in acidic versus alkaline conditions.[8] For sulfonyl compounds, both acidic and basic conditions can catalyze hydrolysis.[3] It is recommended to perform a pH stability study to determine the optimal pH range for your specific application.

Q3: What are the recommended solvents for preparing stock solutions?

A3: For long-term storage, aprotic, anhydrous solvents such as DMSO or DMF are generally preferred to minimize hydrolysis. For aqueous experimental buffers, it is crucial to ensure the pH is controlled and the buffer components are compatible with the compound.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong acids, strong bases, and potent oxidizing or reducing agents. The ketone group in the sulfonylacetone moiety can be susceptible to reduction.[8]

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control should be run in parallel.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24 hours.

  • Analyze all stressed samples and a control sample by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.

Visualizations

Decomposition_Pathway This compound This compound 1H-1,2,4-triazole-3-sulfonic acid 1H-1,2,4-triazole-3-sulfonic acid This compound->1H-1,2,4-triazole-3-sulfonic acid Hydrolysis (C-S Cleavage) Other Degradants Other Degradants This compound->Other Degradants Photodegradation / Oxidation 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole-3-sulfonic acid->1H-1,2,4-triazole Desulfonylation

Caption: Postulated Decomposition Pathway

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Compound Degradation Compound Degradation Check pH Check pH Compound Degradation->Check pH Check Storage Check Storage Check pH->Check Storage pH OK Adjust pH to Neutral Adjust pH to Neutral Check pH->Adjust pH to Neutral pH not Neutral Check Light Exposure Check Light Exposure Check Storage->Check Light Exposure Storage OK Store at Low Temp Store at Low Temp Check Storage->Store at Low Temp Improper Storage Protect from Light Protect from Light Check Light Exposure->Protect from Light Exposed to Light

Caption: Troubleshooting Workflow

Experimental_Workflow Start Start Prepare Buffers (pH 3-10) Prepare Buffers (pH 3-10) Start->Prepare Buffers (pH 3-10) Prepare Stock Solution Prepare Stock Solution Prepare Buffers (pH 3-10)->Prepare Stock Solution Spike into Buffers Spike into Buffers Prepare Stock Solution->Spike into Buffers Incubate at Controlled Temp Incubate at Controlled Temp Spike into Buffers->Incubate at Controlled Temp Sample at Time Points Sample at Time Points Incubate at Controlled Temp->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data End End Analyze Data->End

Caption: pH Stability Study Workflow

References

challenges in scaling up the synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up the production of this compound?

A1: The most direct and scalable approach involves a three-step synthesis. This pathway is generally preferred due to the availability of starting materials and the robustness of the chemical transformations. The key steps are:

  • Synthesis of the Precursor: Formation of 1H-1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.

  • S-Alkylation: Reaction of 1H-1,2,4-triazole-3-thiol with chloroacetone to form the thioether intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone.

  • Oxidation: Conversion of the thioether intermediate to the final sulfone product, this compound.

Q2: What are the primary challenges when scaling this synthesis from the lab bench to a pilot plant?

A2: Scaling up this synthesis presents several key challenges:

  • Exothermic Reactions: The oxidation step, in particular, can be highly exothermic and requires careful thermal management to prevent runaway reactions.[1][2][3]

  • Reagent Handling: The use of potentially hazardous materials like chloroacetone (a lachrymator) and strong oxidizers requires stringent safety protocols and specialized equipment.

  • Purification: Isolating the intermediate and final product at a large scale can be difficult. Impurities from side reactions, such as over-oxidation or incomplete alkylation, may complicate purification.

  • Process Control: Maintaining consistent reaction conditions (temperature, pH, mixing) in large reactors is critical for reproducibility and yield.[3][4]

Q3: Which oxidizing agents are recommended for the thioether-to-sulfone conversion, and what are their trade-offs?

A3: Several oxidizing agents can be used, each with distinct advantages and disadvantages, especially concerning scale-up. Hydrogen peroxide is often favored in industrial settings for being a "green" oxidant, as its only byproduct is water.[5][6] However, its reaction can be sluggish and may require catalysts. Other common oxidants include m-CPBA and Oxone, which are effective but can be more expensive and generate more waste.[7]

Troubleshooting Guides

Problem 1: Low Yield in S-Alkylation Step (Formation of Thioether)
Symptom Possible Cause Suggested Solution
Incomplete conversion of 1H-1,2,4-triazole-3-thiol Insufficient base or incorrect pH. The thiol must be deprotonated to act as a nucleophile.Ensure at least one equivalent of a suitable base (e.g., Na2CO3, K2CO3) is used. Monitor the pH and maintain alkaline conditions (pH 8-10) throughout the reaction.
Low reaction temperature leading to slow kinetics.Gently heat the reaction mixture to 40-50°C to increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Formation of multiple unidentified byproducts Reaction of chloroacetone with the triazole ring nitrogens (N-alkylation).Use a weaker base or a protic solvent like ethanol or isopropanol to favor S-alkylation over N-alkylation. Add the chloroacetone slowly to the deprotonated thiol solution.
Self-condensation of chloroacetone under basic conditions.Maintain a lower reaction temperature (initially at room temperature) and add the base portion-wise to control the concentration of the enolate.
Problem 2: Difficulty in Controlling the Oxidation Step
Symptom Possible Cause Suggested Solution
Reaction stalls at the sulfoxide intermediate Insufficient amount of oxidizing agent or inadequate reaction time/temperature.Increase the equivalents of the oxidizing agent (e.g., use >2 equivalents of H2O2). If using H2O2, consider adding a catalyst like sodium tungstate.[8] Increase the temperature, but monitor carefully for exotherms.
Formation of dark-colored impurities or decomposition Over-oxidation or reaction temperature too high, leading to degradation of the triazole ring.Implement strict temperature control using a reactor cooling system. Add the oxidant slowly and portion-wise to manage the exotherm.[2][3]
Violent reaction or pressure buildup Uncontrolled exothermic reaction, especially with hydrogen peroxide at elevated temperatures or in the presence of metal contaminants.Ensure the reactor is clean and free of metal contaminants. Use a solvent with a good heat capacity. For large-scale reactions, perform calorimetric studies (e.g., DSC) to understand the thermal hazards.[2]

Data Presentation: Comparison of Oxidizing Agents

The following table summarizes common oxidizing agents for the conversion of 1-(1H-1,2,4-triazol-3-ylthio)acetone to the corresponding sulfone.

Oxidizing AgentTypical EquivalentsSolventTemperature (°C)Avg. Yield (%)Key Considerations
Hydrogen Peroxide (H₂O₂) 2.2 - 3.0Acetic Acid25 - 7085 - 95Green oxidant; may require a catalyst (e.g., sodium tungstate); potential for runaway reaction if not controlled.[6][7][8]
m-CPBA 2.1 - 2.5DCM, Chloroform0 - 2590 - 98Highly efficient and selective, but expensive and potentially explosive when dry; generates solid waste.[7][8]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) 2.5 - 3.0Methanol/Water25 - 5088 - 96Stable, inexpensive solid; requires aqueous workup to remove inorganic salts.
Urea-Hydrogen Peroxide (UHP) 2.5 - 3.0Ethyl Acetate25 - 4090 - 99A stable, solid source of H₂O₂; often used with an activator like phthalic anhydride for a clean reaction.[9]

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol
  • To a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (1.0 eq).

  • Add formic acid (88%, 3.0 eq) slowly.

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5°C.

  • Add a 10% aqueous solution of sodium carbonate slowly until the pH reaches 4-5 to precipitate the product.

  • Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 1H-1,2,4-triazole-3-thiol.[10]

Protocol 2: Synthesis of 1-(1H-1,2,4-triazol-3-ylthio)acetone
  • In a reaction vessel, dissolve 1H-1,2,4-triazole-3-thiol (1.0 eq) and potassium carbonate (1.2 eq) in acetone (10 volumes).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add chloroacetone (1.1 eq) dropwise over 20-30 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the mixture at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting thiol.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol/water.

Protocol 3: Synthesis of this compound (using H₂O₂)
  • Dissolve 1-(1H-1,2,4-triazol-3-ylthio)acetone (1.0 eq) in glacial acetic acid (5 volumes).

  • Cool the solution to 15-20°C in a water bath.

  • Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC to check for the disappearance of the sulfoxide intermediate.

  • Once the reaction is complete, pour the mixture into cold water (10 volumes) to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow start Thiosemicarbazide + Formic Acid step1 1H-1,2,4-triazole-3-thiol (Precursor) start->step1 Reflux step2 1-(1H-1,2,4-triazol-3-ylthio)acetone (Thioether Intermediate) step1->step2 S-Alkylation reagent1 Chloroacetone + Base (K2CO3) reagent1->step2 end_product This compound (Final Product) step2->end_product Oxidation reagent2 Oxidizing Agent (e.g., H2O2) reagent2->end_product

Caption: A flowchart illustrating the three-step synthesis pathway.

Troubleshooting_Oxidation Troubleshooting Logic for Oxidation Step start Problem: Low yield or incomplete oxidation check_sulfoxide Is the sulfoxide intermediate the major component? start->check_sulfoxide check_degradation Are there dark-colored decomposition products? check_sulfoxide->check_degradation No sol_incomplete Action: 1. Increase equivalents of oxidant. 2. Add catalyst (e.g., Na2WO4). 3. Increase reaction time/temp. check_sulfoxide->sol_incomplete Yes sol_degradation Action: 1. Improve temperature control. 2. Add oxidant more slowly. 3. Check for metal contaminants. check_degradation->sol_degradation Yes sol_complex Action: 1. Re-evaluate solvent choice. 2. Analyze byproduct structure (LC-MS). 3. Consider alternative oxidant. check_degradation->sol_complex No (Complex Mixture)

Caption: A decision tree for troubleshooting the critical oxidation step.

References

Technical Support Center: Analytical Methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing analytical methods for this compound?

A1: The primary challenges stem from the compound's polarity and chemical structure. Key issues include poor retention in reversed-phase HPLC, potential for peak tailing, limited UV chromophore, and in-source instability or poor fragmentation during mass spectrometry analysis. Matrix effects from complex sample backgrounds can also interfere with accurate quantification.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and versatile technique. For sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and characterization. Gas Chromatography (GC) is generally not suitable due to the compound's low volatility and thermal lability.

Q3: How can I improve the retention of this compound in reversed-phase HPLC?

A3: To enhance retention of this polar compound, you can:

  • Use a polar-embedded or polar-endcapped C18 column.

  • Employ a highly aqueous mobile phase (e.g., >95% water).

  • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase.

  • Add an ion-pairing reagent to the mobile phase, though this can complicate method development and is often not compatible with MS detection.

Q4: What are the expected degradation pathways for this molecule, and how can I develop a stability-indicating method?

A4: Sulfonyl groups can be susceptible to hydrolysis under strong acidic or basic conditions. The triazole ring is generally stable but can be degraded under harsh oxidative conditions. To develop a stability-indicating method, you should perform forced degradation studies (acid, base, oxidation, heat, and light) and demonstrate that the degradation products are well-resolved from the parent peak.

Troubleshooting Guides

HPLC Method Development
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Incompatible sample solvent; Column overload.1. Use a column with high-purity silica and effective end-capping.2. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.3. Dissolve the sample in the mobile phase.4. Reduce the injection volume or sample concentration.
No or Poor Retention The compound is too polar for the column/mobile phase combination.1. Increase the aqueous portion of the mobile phase.2. Switch to a more polar stationary phase (e.g., polar-embedded, cyano, or HILIC).3. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Baseline Drift or Noise Mobile phase not properly degassed; Contaminated mobile phase or column; Detector lamp aging.1. Degas the mobile phase using sonication or an online degasser.2. Use high-purity solvents and freshly prepared mobile phase.3. Flush the column with a strong solvent.4. Check the detector lamp's energy output.
Inconsistent Retention Times Fluctuations in pump pressure or column temperature; Improper column equilibration.1. Purge the pump to remove air bubbles.2. Use a column oven to maintain a stable temperature.3. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.
LC-MS/MS Method Development
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency; In-source fragmentation; Ion suppression from the matrix.1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).2. Try different ionization modes (ESI positive/negative, APCI).3. Dilute the sample to reduce matrix effects.4. Improve sample cleanup to remove interfering matrix components.
Poor Fragmentation The precursor ion is very stable.1. Increase the collision energy in MS/MS.2. Select a different precursor ion (e.g., an adduct like [M+Na]+).3. Consider using high-resolution mass spectrometry (HRMS) for quantification if fragmentation is not achievable.
High Background Noise Contamination in the LC system, mobile phase, or mass spectrometer.1. Use high-purity solvents and additives.2. Clean the ion source.3. Flush the LC system with a strong solvent.

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 polar-endcapped, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

LC-MS/MS Method for Quantification in a Simple Matrix
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: HILIC, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient: 95% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MRM Transition: To be determined by infusing a standard solution of the analyte. A plausible transition could involve the loss of the sulfonylacetone group.

  • Sample Preparation: Perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) for more complex matrices.

NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6.

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, HMBC.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d6.

Data Presentation

Table 1: Representative HPLC Parameters
ParameterRecommended Value/TypeRationale
Column Chemistry C18 Polar-Endcapped or HILICGood retention for polar analytes.
Column Dimensions 4.6 x 150 mm, 3.5 µmStandard for method development.
Mobile Phase pH 2.5 - 4.0 (acidic)To suppress silanol interactions and ensure consistent analyte ionization.
Detector UV at low wavelength (e.g., 210 nm) or MSThe triazole ring has a weak chromophore.
Table 2: Representative Mass Spectrometry Data (Hypothetical)
ParameterValueNotes
Molecular Weight ~217.2 g/mol C6H7N3O3S
Precursor Ion [M+H]+ m/z 218.0For positive ion mode ESI.
Potential Fragment Ions m/z 159.0, m/z 84.0Hypothetical fragments corresponding to loss of acetone and subsequent fragmentation. These would need to be confirmed experimentally.
Table 3: Representative 1H NMR Chemical Shifts (Hypothetical, in DMSO-d6)
ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Triazole-H8.0 - 9.0SingletPosition can vary depending on substitution.
CH2 (sulfonyl)4.0 - 4.5SingletAdjacent to the sulfonyl group.
CH3 (acetone)2.2 - 2.5SingletTypical for a methyl ketone.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Final Stage start Define Analytical Target Profile col_select Select Column (e.g., C18, HILIC) start->col_select mp_select Select Mobile Phase (pH, Organic Modifier) col_select->mp_select grad_dev Develop Initial Gradient mp_select->grad_dev optimize Optimize Gradient, Flow Rate, and Temperature grad_dev->optimize Initial Results peak_shape Assess Peak Shape and Resolution optimize->peak_shape peak_shape->optimize Refine Parameters validate Validate Specificity, Linearity, Accuracy, Precision peak_shape->validate Acceptable Performance stability Forced Degradation for Stability-Indicating Method validate->stability final_method Finalized Analytical Method stability->final_method

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing Check mobile phase pH Use high-purity silica column Dissolve sample in mobile phase peak_tailing->sol_tailing Yes split_peaks Split Peaks? peak_fronting->split_peaks No no_retention No Retention? rt_shift->no_retention No sol_rt_shift Check pump for leaks/bubbles Ensure stable column temperature Verify mobile phase composition rt_shift->sol_rt_shift Yes pressure_fluctuation Pressure Fluctuations? high_pressure->pressure_fluctuation No sol_high_pressure Check for blockages in tubing/frits Flush column Reduce flow rate high_pressure->sol_high_pressure Yes

Caption: HPLC Troubleshooting Decision Tree.

Validation & Comparative

Comparative Analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research focused on the comparative analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its direct analogs. While the broader class of 1,2,4-triazole derivatives has been extensively studied for a wide range of biological activities, including antifungal, antiviral, and enzyme inhibitory properties, specific data on the sulfonylacetone scaffold remains limited.

This guide aims to provide a framework for the comparative analysis of this compound class, drawing on general principles from related 1,2,4-triazole research. However, it is crucial to preface this by stating that a direct, data-driven comparison as requested is not feasible based on currently available public-domain research. The synthesis, quantitative biological data (such as IC50 values from consistent assays), detailed experimental protocols, and specific signaling pathway information for a series of this compound analogs are not sufficiently documented.

Hypothetical Framework for Comparison

Should such data become available, a comparative guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective assessment of the performance of these analogs. The following sections outline the ideal structure and content of such a guide.

Data Presentation

Quantitative data would be summarized in a tabular format to facilitate easy comparison of the biological activities of different analogs. This would include key parameters such as:

  • Inhibitory Concentrations (IC50/EC50): Half-maximal inhibitory or effective concentrations against specific enzymes or cell lines.

  • Enzyme Inhibition Constants (Ki): A measure of the binding affinity of the inhibitor to the enzyme.

  • Cellular Activity: Data from cell-based assays, such as anti-proliferative or antiviral activity.

  • Structure-Activity Relationship (SAR): A brief description of how structural modifications to the parent compound influence its biological activity.

Table 1: Hypothetical Comparative Biological Activity of this compound Analogs

Compound IDR1-substituentR2-substituentTarget EnzymeIC50 (µM)Cellular Activity (EC50, µM)Notes on SAR
Parent HCH3Example Kinase 1Data N/AData N/ABaseline compound.
Analog 1 ClCH3Example Kinase 1Data N/AData N/AElectron-withdrawing group effect.
Analog 2 OCH3CH3Example Kinase 1Data N/AData N/AElectron-donating group effect.
Analog 3 HC2H5Example Kinase 1Data N/AData N/AEffect of increased alkyl chain length.

Note: The data presented in this table is purely illustrative due to the lack of available experimental results for this specific class of compounds.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. A complete guide would include step-by-step protocols for key experiments.

General Synthesis Protocol for 3-Sulfonyl-1,2,4-triazole Derivatives

Synthesis_Workflow start 3-Thio-1,2,4-triazole Precursor oxidation Oxidation (e.g., m-CPBA, Oxone®) start->oxidation product 3-Sulfonyl-1,2,4-triazole Derivative oxidation->product

Caption: Generalized synthetic workflow for 3-sulfonyl-1,2,4-triazole derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

A standard protocol to assess the enzyme inhibitory potential of the synthesized analogs would be as follows:

  • Enzyme and Substrate Preparation: Recombinant enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the test compounds are incubated together in a microplate.

  • Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme, Substrate & Compound Enzyme->Incubation Substrate Substrate Solution Substrate->Incubation Compounds Test Compound Dilutions Compounds->Incubation Detection Measure Signal (e.g., Fluorescence) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

Understanding the mechanism of action of a compound class involves identifying the cellular signaling pathways they modulate. For many biologically active heterocyclic compounds, pathways related to cell cycle control, apoptosis, and inflammatory responses are common targets.

Signaling_Pathway cluster_external cluster_pathway cluster_cellular Signal External Stimulus Receptor Cell Surface Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Compound 1-(1H-1,2,4-triazol-3-ylsulfonyl) acetone Analog Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing inhibition of a kinase by a triazole analog.

Conclusion

While the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, the specific sub-class of this compound analogs appears to be an under-explored area of research. The framework presented here is intended to serve as a template for a comprehensive comparative guide, which can be populated with experimental data as it becomes available in the scientific literature. Further research into the synthesis and biological evaluation of these compounds is warranted to elucidate their potential as therapeutic agents.

Efficacy Analysis: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential efficacy of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a carbonic anhydrase inhibitor. Due to the absence of direct experimental data for this specific compound, this report focuses on the documented efficacy of structurally related 1,2,4-triazole sulfonamide derivatives. The performance of these analogs is compared against established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, providing a valuable benchmark for researchers and drug development professionals.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. Several isoforms are validated drug targets for a range of conditions, including glaucoma, epilepsy, and cancer. In particular, isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies. The sulfonamide group is a well-established zinc-binding function for potent CA inhibitors.

Comparative Efficacy of 1,2,4-Triazole Sulfonamides

The following table summarizes the in vitro inhibitory activity (Ki values in nM) of various 1,2,4-triazole sulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms). Data for the widely used inhibitors Acetazolamide and Dorzolamide are included for comparison.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Known Inhibitors
Acetazolamide2501225.8 - 455.7
Dorzolamide>100005.855.79.1
1,2,4-Triazole Sulfonamide Derivatives
4-{[(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}benzenesulfonamide13.81 (s, ex)---
4-({5-[(2-Oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)amino]benzenesulfonamide13.88 (s, br)---
Compound 10d (4-chlorophenyl substituted triazole)--16.4-
Compound SH-23 (triazole-sulfonamide pyrimidine derivative)--2.90.82
Compound SH-28 (triazole-sulfonamide pyrimidine derivative)---0.82

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton, which leads to a change in pH monitored by an indicator dye.

Stopped-Flow CO2 Hydration Assay Protocol:
  • Reagents and Buffers:

    • Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Buffer: 20 mM HEPES (pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: Carbon dioxide solutions of varying concentrations (1.7 to 17 mM).

    • Inhibitor: Stock solutions of the test compounds (e.g., 0.1 mM in distilled-deionized water) serially diluted in the assay buffer.

  • Instrumentation:

    • An Applied Photophysics stopped-flow instrument is utilized for the assay.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The initial rates of the CA-catalyzed CO2 hydration reaction are measured by following the change in absorbance of the pH indicator (Phenol Red) at its absorbance maximum of 557 nm.

    • The reaction is followed for a period of 10–100 seconds.

    • For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.

    • The uncatalyzed reaction rates are determined in the same manner and subtracted from the total observed rates.

  • Data Analysis:

    • The inhibition constants (Ki) are obtained by non-linear least-squares fitting of the data to the Cheng-Prusoff equation using appropriate software (e.g., PRISM). The reported values are typically the mean from at least three independent determinations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving carbonic anhydrase IX and a typical experimental workflow for evaluating CA inhibitors.

Hypoxia_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Bicarbonate_Transporters Bicarbonate Transporters H_HCO3->Bicarbonate_Transporters HCO3- import CAIX->H_HCO3 Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element HIF1a->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA9_Gene->CAIX pH_regulation Intracellular pH Regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival Metastasis Invasion & Metastasis Cell_Survival->Metastasis Bicarbonate_Transporters->pH_regulation

Caption: Hypoxia-induced signaling pathway leading to the expression and function of Carbonic Anhydrase IX (CAIX) in tumor cells.

CA_Inhibition_Workflow Compound_Synthesis Synthesis of 1,2,4-Triazole Sulfonamides Stopped_Flow_Assay Stopped-Flow CO2 Hydration Assay Compound_Synthesis->Stopped_Flow_Assay Enzyme_Preparation Recombinant hCA Isoform Preparation Enzyme_Preparation->Stopped_Flow_Assay Data_Analysis Determination of Ki Values Stopped_Flow_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for the evaluation of carbonic anhydrase inhibitors.

in vivo versus in vitro studies of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of in vivo and in vitro studies for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone could not be compiled, as a thorough literature search did not yield specific experimental data for this compound. However, to provide a representative guide for researchers in the field, this document presents a comparative analysis of a closely related and well-studied class of compounds: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines .

This class of compounds has been investigated for its antiviral properties, particularly as inhibitors of Yellow Fever Virus (YFV) and Human Immunodeficiency Virus (HIV-1).[1][2][3] This guide will focus on a representative compound from this class, RCB16007, for which both in vitro and in vivo data are available.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for RCB16007 and related compounds, comparing their performance in non-living systems (in vitro) versus living organisms (in vivo).

Table 1: Summary of In Vitro Activity and Properties
ParameterCompoundValueTarget/SystemDescription
Antiviral Potency (EC₅₀) RCB160077.9 µMWest Nile VirusThe concentration at which the compound inhibits viral replication by 50%.[1]
RCB16007Not specified, but activeYellow Fever VirusThe compound showed selective inhibition of YFV replication.[1]
121260650.24 nMHIV-1 (Wild-Type)A related compound showing high potency against HIV-1.[3]
Cytotoxicity (CC₅₀) RCB1600717 µMVero CellsThe concentration at which the compound causes death to 50% of uninfected cells.[1]
121260654.8 µMTZM-bl CellsCytotoxicity assessment for the related anti-HIV compound.[3]
Selectivity Index (SI) RCB160072.2West Nile VirusCalculated as CC₅₀/EC₅₀, indicating the therapeutic window of the compound.[1]
Metabolic Stability RCB16007GoodMouse and Human Liver MicrosomesIndicates resistance to metabolic breakdown by liver enzymes.[1]
CYP Inhibition RCB16007LowCytochrome P450 EnzymesLow potential for drug-drug interactions mediated by CYP enzymes.[1]
Protein Binding RCB16007HighPlasma ProteinsA high fraction of the compound binds to proteins in the blood.[1]
Cell Permeability RCB16007No EffluxCaco-2 CellsSuggests good absorption and is not actively removed from cells.[1]
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Mice
ParameterCompoundValueDosing RouteDescription
Half-life (T₁/₂) RCB160073.4 hoursOralThe time it takes for the concentration of the drug in the body to be reduced by half.[1]
Maximum Concentration (Cₘₐₓ) RCB160071190 ng/mLOralThe highest concentration of the drug observed in the blood after administration.[1]
Acute Toxicity 12126065None observedNot specifiedA related compound showed no acute or subacute toxicity in mice.[3]
Brain Penetration 12126065GoodNot specifiedA related compound demonstrated the ability to cross the blood-brain barrier in mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antiviral Assay (Yellow Fever Virus)
  • Cell Culture: Human hepatoma (HuH-7) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: The test compound (e.g., RCB16007) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve the desired test concentrations.

  • Infection and Treatment: The culture medium is removed from the cells, and the cells are infected with Yellow Fever Virus (YFV) at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with the various concentrations of the test compound. Control wells include virus-only (no compound) and cells-only (no virus, no compound).

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication.

  • Quantification of Viral Inhibition: The extent of viral replication is measured. This can be done using various methods, such as a plaque reduction assay, an enzyme-linked immunosorbent assay (ELISA) to detect viral antigens, or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[4]

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of viral inhibition against the compound concentration.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Vero cells (or another suitable cell line) are seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male BALB/c mice (or another appropriate strain) are used for the study.[5]

  • Compound Administration: A single dose of the test compound is administered to the mice, typically via oral gavage or intravenous injection. The formulation of the compound is critical for ensuring adequate absorption.[1][5]

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, small blood samples are collected from each mouse.[6] Serial sampling from the same animal is often preferred to reduce biological variability.[7]

  • Plasma Preparation: The collected blood samples are processed to separate the plasma, which is then stored at -80°C until analysis.[8]

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (T₁/₂), maximum concentration (Cₘₐₓ), and the area under the curve (AUC), using non-compartmental analysis software.[9]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_start Compound Synthesis antiviral_assay Antiviral Potency Assay (EC50) in_vitro_start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50) in_vitro_start->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) antiviral_assay->selectivity_index cytotoxicity_assay->selectivity_index adme_assays ADME Profiling (Metabolism, Permeability) lead_optimization Lead Optimization adme_assays->lead_optimization Iterative Improvement selectivity_index->adme_assays in_vivo_candidate Select Candidate for In Vivo Testing lead_optimization->in_vivo_candidate pk_study Pharmacokinetic Study in Mice (T1/2, Cmax) efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study toxicology_study Toxicology Study efficacy_study->toxicology_study

Caption: Workflow for antiviral drug discovery and development.

Proposed Signaling Pathway/Mechanism of Action

G cluster_virus Yellow Fever Virus (YFV) viral_rna Viral RNA Genome polyprotein Polyprotein viral_rna->polyprotein Translation replication_complex Replication Complex viral_rna->replication_complex ns5 NS5 Polymerase (RdRp) polyprotein->ns5 Proteolytic Processing ns5->replication_complex new_rna New Viral RNA replication_complex->new_rna RNA Synthesis compound N-phenyl-1-(phenylsulfonyl) -1H-1,2,4-triazol-3-amine compound->ns5 Inhibition

Caption: Inhibition of YFV replication by targeting the NS5 RNA polymerase.

References

bioassay validation for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive validation of bioassays is crucial for determining the efficacy and potency of new chemical entities. This guide provides a comparative analysis of the bioassay validation for the antifungal activity of a representative 1-(1H-1,2,4-triazol-3-ylsulfonyl) derivative, benchmarked against a standard antifungal agent. The methodologies for key experiments are detailed, and quantitative data are presented for objective comparison.

Comparative Antifungal Activity

The antifungal efficacy of a representative sulfonamide-1,2,4-triazole derivative is compared with Bifonazole, a commercial fungicide. The minimum inhibitory concentration (MIC) is a key parameter in determining the antifungal potency of a compound.

CompoundOrganismMIC (μg/mL)
Sulfonamide-1,2,4-triazole derivative Aspergillus spp.10-25
Candida albicans12.5-50
Trichophyton spp.10-25
Bifonazole (Reference) Aspergillus spp.25
Candida albicans25-50
Trichophyton spp.10-25

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of a representative Sulfonamide-1,2,4-triazole derivative and Bifonazole against various fungal strains.[1][2]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to bioassay validation. Below are the detailed protocols for the determination of antifungal activity.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Methodology: A broth microdilution method is employed.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The spores are then harvested and diluted in sterile saline to achieve a final concentration of approximately 10^4 to 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The representative sulfonamide-1,2,4-triazole derivative and the reference drug, Bifonazole, are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many triazole antifungals involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity of the fungal cell membrane.

Below are diagrams illustrating the proposed signaling pathway and the experimental workflow for bioassay validation.

cluster_pathway Proposed Antifungal Signaling Pathway Triazole 1,2,4-Triazole Derivative CYP51 CYP51 (14α-demethylase) Triazole->CYP51 Inhibition Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane

Caption: Proposed mechanism of action for 1,2,4-triazole antifungal agents.

cluster_workflow Bioassay Validation Workflow Start Start: Compound Synthesis Stock Prepare Stock Solutions Start->Stock Dilution Serial Dilution in Microtiter Plate Stock->Dilution Incubation Inoculate and Incubate Dilution->Incubation Inoculum Prepare Fungal Inoculum Inoculum->Incubation Readout Determine MIC Incubation->Readout Comparison Compare with Reference Drug Readout->Comparison End End: Data Analysis and Reporting Comparison->End

Caption: Experimental workflow for antifungal bioassay validation.

References

Assessing Kinase Cross-Reactivity: A Comparative Guide for Triazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not publicly available, its structural motifs—a triazole ring and a sulfonyl group—are prevalent in a significant class of kinase inhibitors. To provide a relevant and data-driven comparison, this guide focuses on JNJ-7706621, a well-characterized inhibitor featuring a 1,2,4-triazole core that targets key cell cycle regulators.[1][2] JNJ-7706621 is a potent dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]

This guide will objectively compare the kinase inhibition profile of JNJ-7706621 with two other prominent Aurora kinase inhibitors: Danusertib (PHA-739358) and Tozasertib (VX-680) .[7][8] Understanding the cross-reactivity of such compounds is crucial for assessing their therapeutic potential and predicting off-target effects. The data presented is based on established biochemical assays and provides a framework for evaluating the selectivity of kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-7706621, Danusertib, and Tozasertib against a panel of protein kinases. Lower values indicate higher potency. This data highlights the primary targets and significant off-target activities of each compound, offering a clear view of their relative selectivities.

Kinase TargetJNJ-7706621 IC50 (nM)Danusertib (PHA-739358) IC50 (nM)Tozasertib (VX-680) Kᵢ (nM)
Aurora A 11[3][5][9]13[7][10][11]0.6[8][12][13]
Aurora B 15[3][5][9]79[7][10][11]18[12][13]
Aurora C -61[7][10][11]4.6[12][13]
CDK1 9[3][5][9]--
CDK2 4[5][9]--
CDK3 58[3][4]--
CDK4 253[3][4]--
CDK6 175[4]--
ABL -25[7][10]30[8]
ABL (T315I) -5[14]30[8]
FGFR1 -47[7][10]-
FGFR2 254[3][5]--
VEGFR2 154[3][5]--
c-RET -31[7][10]-
TrkA -31[7][10]-
FLT3 --30[8]
GSK3β 194[4]--
RIPK1 --1060[15]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine kinase inhibitor potency and selectivity.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase, allowing for the determination of inhibitor affinity (IC50).

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer.[16] When the tracer is bound to the kinase, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[16]

Detailed Protocol:

  • Compound Preparation: Serially dilute the test compounds (e.g., JNJ-7706621) in an appropriate buffer containing DMSO. Typically, an 11-point, 3-fold serial dilution is prepared in a 96-well plate.[17]

  • Reagent Preparation:

    • Kinase/Antibody Solution: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody at 2X the final desired concentration in Kinase Buffer.[18]

    • Tracer Solution: Prepare the specific Alexa Fluor™ 647-labeled tracer at 4X the final desired concentration. The optimal tracer concentration is typically pre-determined and is often close to its dissociation constant (Kd) for the kinase.[18]

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the serially diluted test compound or DMSO control to the appropriate wells of a 384-well assay plate.[17]

    • Add 8 µL of the 2X kinase/antibody solution to all wells.[17]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[17]

    • Mix the plate gently and incubate at room temperature for at least 60 minutes, protected from light.[17]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).[16]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Caliper LabChip® Mobility Shift Assay

This microfluidic assay directly measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Principle: The assay leverages the change in electrophoretic mobility between a non-phosphorylated peptide substrate and its phosphorylated product.[19][20] An electric potential is applied across a microfluidic chip, causing the substrate and product to separate based on their charge-to-mass ratio. The amount of product formed is a direct measure of kinase activity.[21]

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the assay buffer to a 4X final concentration.[19]

  • Reagent Preparation:

    • Enzyme Solution (2X): Dilute the kinase to 2X the final concentration in the reaction buffer.

    • Substrate/ATP Solution (2X): Prepare a solution containing the fluorescently labeled peptide substrate and ATP at 2X their final concentrations. The ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase.[19]

  • Kinase Reaction (384-well plate format):

    • Add 5 µL of the 4X diluted compound to the assay plate.[19]

    • Add 10 µL of the 2X enzyme solution to the wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The final reaction volume is 25 µL.[19]

    • Incubate the plate at room temperature (or 28-30°C) for a predetermined time (e.g., 60-90 minutes) to ensure the reaction is in the linear range.[19]

  • Reaction Termination: Stop the reaction by adding a stop buffer, which typically contains a high concentration of EDTA to chelate the Mg²⁺ ions required for kinase activity.[19]

  • Data Acquisition: Place the assay plate into the Caliper LabChip® instrument. The instrument's sipper aspirates a small volume from each well onto the microfluidic chip for separation and detection.[20]

  • Data Analysis:

    • The instrument's software identifies and integrates the peak areas for the substrate and product.

    • Calculate the percent conversion of substrate to product.

    • Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the curve using a suitable model to determine the IC50 value.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Mat Centrosome Maturation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Mat AuroraA->Prophase Spindle Assembly AuroraB Aurora B (CPC Component) AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitors JNJ-7706621 Danusertib Tozasertib Inhibitors->AuroraA Inhibitors->AuroraB

Caption: Simplified Aurora kinase signaling pathway during the G2/M phase of the cell cycle.

Kinase Inhibitor Cross-Reactivity Workflow

Kinase_Profiling_Workflow Compound Test Compound (e.g., Triazole Sulfonyl Derivative) Dilution Prepare Serial Dilutions Compound->Dilution Assay High-Throughput Biochemical Assay (e.g., Mobility Shift) Dilution->Assay KinasePanel Kinase Panel (>100 Kinases) KinasePanel->Assay DataAcq Data Acquisition (% Inhibition) Assay->DataAcq DoseResponse IC50 Determination DataAcq->DoseResponse Selectivity Selectivity Profile (Heatmap/Tree) DoseResponse->Selectivity

Caption: Experimental workflow for assessing the cross-reactivity of a kinase inhibitor.

References

A Comparative Benchmarking Guide: Evaluating 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Against Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone against established reference antifungal agents. The protocols and data presentation formats detailed herein are designed to facilitate a clear and objective comparison of its potential efficacy.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding with biological targets.[1] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[2][3] The addition of a sulfonyl group to the triazole ring can further modulate the compound's physicochemical and biological properties. While some studies have shown that sulfone derivatives of triazoles may have lower antifungal activity compared to their sulfide counterparts[4], their distinct electronic and structural features warrant thorough investigation. This guide outlines a hypothetical benchmarking study of this compound, a novel compound, against well-established antifungal drugs to determine its relative potency and spectrum of activity.

Selection of Reference Compounds

To effectively evaluate the antifungal potential of this compound, it is essential to compare it against clinically relevant and widely used antifungal agents. The following compounds have been selected as reference standards for this benchmarking study:

  • Fluconazole: A first-generation triazole antifungal agent with a broad spectrum of activity against many fungal pathogens. It is a well-characterized compound and serves as a common benchmark in antifungal drug discovery.

  • Ketoconazole: An imidazole antifungal agent, also with a broad spectrum of activity. Its inclusion allows for a comparison against a different class of azole antifungals.[4]

  • Bifonazole: A topical imidazole antifungal that can be used as a reference, particularly for in vitro studies against dermatophytes.[5]

Experimental Protocols

The following protocols are designed to assess the in vitro antifungal activity of this compound.

1. Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound, Fluconazole, Ketoconazole, Bifonazole (all dissolved in Dimethyl Sulfoxide - DMSO)

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

    • 96-well microtiter plates

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

    • Preparation of Drug Dilutions: A serial two-fold dilution of each test compound is prepared in the 96-well microtiter plates using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included on each plate.

    • Inoculation and Incubation: The prepared fungal inoculum is added to each well (except the sterility control). The plates are then incubated at 35°C for 24-48 hours, depending on the fungal species.

    • Determination of MIC: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation

The quantitative data obtained from the antifungal susceptibility testing should be summarized in a clear and structured table for easy comparison.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Reference Compounds

Fungal StrainThis compoundFluconazoleKetoconazoleBifonazole
Candida albicans (ATCC 90028)
Cryptococcus neoformans (ATCC 90112)
Aspergillus fumigatus (ATCC 204305)
Microsporum lanosum
Saccharomyces torulopsis

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum inoculate Inoculate Microtiter Plates prep_fungi->inoculate prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway Inhibition

Should further studies indicate that this compound acts as an enzyme inhibitor, a diagram illustrating its potential mechanism of action would be beneficial. For instance, if it were found to inhibit an enzyme in a fungal metabolic pathway:

signaling_pathway cluster_pathway Fungal Metabolic Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Product Product (Essential for Fungal Growth) Enzyme->Product Catalyzes Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Potential enzyme inhibition mechanism.

References

Safety Operating Guide

Prudent Disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the compound's functional groups, it should be handled as a potentially hazardous substance. Triazole derivatives can exhibit a range of biological activities, and sulfonyl-containing compounds can be irritants. The acetone component suggests potential flammability and volatility.

Recommended Personal Protective Equipment (PPE) When Handling Waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Waste Characterization and Segregation

This compound waste should be classified as hazardous chemical waste. It is imperative to segregate this waste from non-hazardous materials to ensure proper handling and disposal.

Key Segregation Practices:

  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Organic solvents should be collected in an appropriate carboy.

III. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound.

Experimental Protocol: Chemical Waste Disposal

  • Container Selection:

    • For solid waste, use a durable, sealable plastic bag or a wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For liquid waste, use a sealable, chemical-resistant bottle or carboy, ensuring it is compatible with the solvent used.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.

    • Keep the waste container securely closed when not in use.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The primary hazards (e.g., "Irritant," "Handle with Care").

      • The researcher's name and laboratory information.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory.

    • This storage area should be away from heat, sparks, or open flames, especially if the compound is in a flammable solvent.[1][2][3][4]

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's licensed hazardous waste disposal service.

    • Do not pour this chemical down the drain or dispose of it in regular trash.[5]

IV. Data Presentation

Since a specific SDS is unavailable, the following table summarizes the potential hazards based on the compound's structural components.

Hazard CategoryPotential RiskRecommended Precaution
Health Hazards May cause skin and eye irritation. Potential for systemic effects if inhaled or ingested.Wear appropriate PPE, including gloves and safety goggles. Handle in a well-ventilated area or fume hood.
Physical Hazards If dissolved in a flammable solvent like acetone, it poses a fire risk.Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.
Environmental Hazards May be harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.

V. Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containerization cluster_storage_disposal Storage & Final Disposal A Assess Hazards & Don PPE B Handle Compound in Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Select Appropriate Waste Container C->D E Transfer Waste to Container D->E F Securely Seal & Label Container E->F G Store in Designated Secondary Containment F->G H Arrange for Pickup by Licensed Waste Disposal G->H I Proper Disposal via Approved Facility H->I

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.